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2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid Documentation Hub

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  • Product: 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
  • CAS: 1004194-55-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: A Comprehensive Technical Guide

Executive Summary Substituted pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, epigenetic modulators, and ion channel blockers [[1]]([Link]). The...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, epigenetic modulators, and ion channel blockers [[1]]([Link]). The functionalization of these heterocycles, particularly the regioselective N-alkylation of asymmetric pyrazoles, remains a critical challenge in synthetic organic chemistry. This whitepaper provides an in-depth technical guide on the synthesis, mechanistic logic, and analytical characterization of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid , a highly functionalized intermediate with significant potential in drug discovery.

Retrosynthetic Strategy and Chemical Logic

The target molecule, 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, can be efficiently accessed via a two-step linear synthetic sequence. The retrosynthetic disconnection relies on the cleavage of the N-C(benzyl) bond, leading back to two commercially available or easily accessible precursors: 5-methyl-3-nitro-1H-pyrazole and an ortho-substituted benzyl halide .

To prevent competitive side reactions during the alkylation phase, the carboxylic acid moiety on the benzyl halide must be masked as an ester. Thus, methyl 2-(bromomethyl)benzoate is employed as the electrophile. Following the bimolecular nucleophilic substitution (S_N2), the intermediate ester undergoes base-promoted saponification to yield the final carboxylic acid.

Retrosynthesis Target 2-[(5-methyl-3-nitro-1H-pyrazol- 1-yl)methyl]benzoic acid Ester Methyl 2-[(5-methyl-3-nitro-1H-pyrazol- 1-yl)methyl]benzoate Target->Ester Saponification (LiOH, H2O) Reagents 5-methyl-3-nitro-1H-pyrazole + Methyl 2-(bromomethyl)benzoate Ester->Reagents N-Alkylation (K2CO3, DMF)

Retrosynthetic logic for 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

Mechanistic Insights: The Regioselectivity Challenge

The most complex aspect of this synthesis is the regioselective N-alkylation of the asymmetric 5-methyl-3-nitro-1H-pyrazole core. Because of annular tautomerism, the proton rapidly exchanges between the N1 and N2 positions. Deprotonation by a mild base (such as K2CO3) generates a delocalized pyrazolide anion, presenting two distinct nucleophilic centers.

Alkylation can theoretically yield two regioisomers:

  • 1-yl Isomer (Target): Alkylation at N1 (adjacent to the methyl group).

  • 2-yl Isomer (Byproduct): Alkylation at N2 (adjacent to the nitro group).

The regiochemical outcome is governed by a delicate balance of steric and electronic factors. The nitro group at C3 is strongly electron-withdrawing, significantly reducing the electron density and nucleophilicity of the adjacent N2 atom . Furthermore, the nitro group exerts a larger effective steric and electrostatic repulsive radius compared to the methyl group at C5. Consequently, under thermodynamic control in polar aprotic solvents (e.g., DMF or DMSO), the S_N2 attack predominantly occurs at the N1 position, yielding the 1-yl isomer as the major product . Recent crystallographic evidence also suggests that attractive non-covalent interactions in the transition state further stabilize N1-alkylation pathways in 3-nitropyrazole derivatives .

Regioselectivity Start 5-methyl-3-nitro-1H-pyrazole Deprotonation Deprotonation (K2CO3) Pyrazolide Anion Formation Start->Deprotonation Alkylation SN2 Alkylation with Methyl 2-(bromomethyl)benzoate Deprotonation->Alkylation Major Major Regioisomer 1-yl Isomer (Target) Alkylation->Major Steric/Electronic Control Minor Minor Regioisomer 2-yl Isomer (Byproduct) Alkylation->Minor Steric Hindrance

Reaction workflow demonstrating the regioselective N-alkylation of the pyrazole core.

Experimental Methodologies

The following self-validating protocols ensure high yield and purity by emphasizing the causality behind each experimental choice.

Protocol 1: Synthesis of Methyl 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate

Objective: Regioselective N-alkylation of the pyrazole core.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 5-methyl-3-nitro-1H-pyrazole (1.00 g, 7.87 mmol) and anhydrous K2CO3 (2.17 g, 15.74 mmol, 2.0 eq) in 20 mL of anhydrous DMF. Causality: K2CO3 is a mild base that efficiently deprotonates the pyrazole without triggering side reactions associated with stronger bases (like NaH), while anhydrous DMF maximizes the nucleophilicity of the pyrazolide anion .

  • Cooling & Addition: Cool the suspension to 0 °C using an ice bath. Add methyl 2-(bromomethyl)benzoate (1.98 g, 8.65 mmol, 1.1 eq) dropwise over 10 minutes. Causality: Low-temperature addition prevents localized heating, minimizing polyalkylation and degradation of the electrophile.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes). Validation: The major N1-isomer elutes first due to its lower dipole moment compared to the N2-isomer, allowing for clear chromatographic separation.

Protocol 2: Saponification to 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Objective: Hydrolysis of the methyl ester to reveal the free carboxylic acid.

  • Preparation: Dissolve the purified methyl ester intermediate (1.50 g, 5.45 mmol) in a solvent mixture of THF/MeOH/H2O (2:1:1, 20 mL). Causality: The mixed solvent system ensures complete solubility of the lipophilic ester while providing the aqueous environment necessary for the hydroxide nucleophile.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H2O) (0.68 g, 16.35 mmol, 3.0 eq) in one portion. Stir the reaction mixture at room temperature for 4 hours. Causality: LiOH is preferred over NaOH/KOH as it is milder, reducing the risk of nucleophilic aromatic substitution (S_NAr) displacement of the labile nitro group.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous solution with 10 mL of water and extract once with diethyl ether (20 mL) to remove any unreacted ester.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl. A white precipitate will form immediately. Collect the solid by vacuum filtration, wash with cold water, and dry overnight under high vacuum to afford the title compound. Validation: The complete disappearance of the methyl ester singlet (~3.8 ppm) in the 1H NMR spectrum confirms successful saponification.

Analytical Characterization Data

To validate the structural integrity and regiochemistry of the synthesized compound, a comprehensive suite of analytical techniques is employed. The chemical shift of the pyrazole C4-proton confirms the N1-alkylation pattern.

Analytical TechniqueParameter / SignalExpected ValueStructural Assignment / Note
1H NMR (400 MHz, DMSO-d6)Broad Singlet (1H)~13.00 ppmCarboxylic acid (-COOH) proton
Doublet of Doublets (1H)7.90 ppm (J = 7.8, 1.5 Hz)Aromatic proton (Benzoic acid C6)
Multiplets (3H)7.50 - 7.10 ppmRemaining aromatic protons
Singlet (1H)6.85 ppmPyrazole C4-H (Diagnostic for 1-yl isomer)
Singlet (2H)5.70 ppmBenzylic methylene (-CH2-)
Singlet (3H)2.30 ppmPyrazole C5-Methyl (-CH3)
13C NMR (100 MHz, DMSO-d6)Carbonyl Carbon~168.5 ppmCarboxylic acid (C=O)
Pyrazole C-NO2~154.2 ppmC3 carbon attached to nitro group
Aliphatic Carbons51.5 ppm, 11.2 ppmMethylene (-CH2-) and Methyl (-CH3)
HRMS (ESI-TOF)[M+H]+m/z 262.0822 (Calc.)Formula: C12H11N3O4
FT-IR (ATR)Wavenumber (cm⁻¹)3100-2800 (br), 1695, 1530, 1345O-H stretch, C=O stretch, N-O asymmetric/symmetric stretches

References

  • Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017. URL:[Link]

  • Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 2022. URL:[Link]

  • "NOVEL COMPOUNDS FOR MODULATION OF ORPHAN NUCLEAR RECEPTOR RAR-RELATED ORPHAN RECEPTOR-GAMMA (RORγ GAMMA, NR1F3) ACTIVITY AND FOR THE TREATMENT OF CHRONIC INFLAMMATORY AND AUTOIMMUNE DISEASE." World Intellectual Property Organization, WO2011107248A1, 2011.
  • "Discovery of a Potent, Selective T-type Calcium Channel Blocker as a Drug Candidate for the Treatment of Generalized Epilepsies." ACS Publications, 2018. URL:[Link]

Sources

Exploratory

An In-Silico ADMET Profile of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: A Technical Guide for Preclinical Assessment

Prepared by: Gemini, Senior Application Scientist Executive Summary In the landscape of modern drug discovery, the early identification of potential pharmacokinetic and safety liabilities is paramount to mitigating late-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, the early identification of potential pharmacokinetic and safety liabilities is paramount to mitigating late-stage attrition and reducing development costs.[1][2] This technical guide provides a comprehensive in silico evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel entity, 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. By leveraging a consensus of validated computational models, we have constructed a predictive profile to guide further experimental investigation. Our analysis indicates that while the compound exhibits favorable drug-like characteristics according to Lipinski's Rule of Five, potential concerns related to hERG inhibition and metabolic stability warrant careful consideration. This document details the methodologies employed, presents the predictive data, and offers an expert interpretation of the findings to inform strategic decisions in the progression of this candidate.

Introduction: The Imperative for Predictive ADMET

The journey from a hit compound to a marketed drug is characterized by a high failure rate, with a significant proportion of candidates failing in clinical trials due to unacceptable ADMET profiles.[3][4] The "fail early, fail cheap" paradigm has become a cornerstone of efficient drug development, emphasizing the need for robust screening funnels that can identify liabilities before significant resources are invested.[2] In silico ADMET prediction offers a powerful solution, providing a rapid, cost-effective, and ethically sound alternative to traditional animal testing for initial screening.[5][6][7] By modeling the interactions of a molecule with biological systems, these computational tools allow researchers to prioritize candidates with the highest probability of success.[8]

This guide focuses on 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid , a compound featuring a substituted pyrazole core linked to a benzoic acid moiety. The structural features—a nitro group, a carboxylic acid, and a heterocyclic system—all contribute to its physicochemical and pharmacokinetic profile, making it a compelling subject for detailed computational analysis.

Figure 1: Chemical Structure of the Target Compound Chemical structure of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Methodological Framework: A Consensus-Based In-Silico Workflow

To ensure the robustness and reliability of our predictions, we employed a multi-model, weight-of-evidence approach.[9][10] Relying on a single algorithm can introduce bias; therefore, our protocol integrates predictions from several well-established, freely accessible platforms (e.g., SwissADME, pkCSM, ProTox-II) that utilize diverse algorithms, including quantitative structure-activity relationship (QSAR) models, machine learning, and rule-based systems.[10][11]

Standard Operating Protocol for In-Silico ADMET Profiling
  • Structure Preparation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound is obtained and standardized.

  • Physicochemical Characterization: The 2D structure is submitted to multiple platforms to calculate fundamental molecular descriptors (e.g., Molecular Weight, LogP, TPSA).

  • Drug-Likeness Assessment: The calculated descriptors are evaluated against established oral bioavailability rules (e.g., Lipinski's, Ghose's, Veber's).[12][13]

  • ADME Prediction: The structure is processed through a battery of predictive models to estimate parameters for absorption, distribution, metabolism, and excretion.

  • Toxicity Prediction: A parallel workflow assesses key toxicological endpoints, including mutagenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).[14]

  • Data Aggregation & Consensus: All predicted data are collated into summary tables. Conflicting predictions are flagged, and a consensus value or range is determined based on the convergence of multiple models.

  • Profile Synthesis: The aggregated data is analyzed to construct a holistic ADMET profile, identifying potential strengths and liabilities.

In-Silico ADMET Workflow start Start Compound Structure (SMILES) physchem Physicochemical Properties (MW, LogP, TPSA, etc.) start->physchem druglike Drug-Likeness Filter (Lipinski's, Veber's, etc.) physchem->druglike adme ADME Prediction (Absorption, Distribution, Metabolism, Excretion) druglike->adme tox Toxicity Prediction (hERG, Ames, DILI, etc.) druglike->tox data_agg Data Aggregation & Consensus Analysis adme->data_agg tox->data_agg report Final Report Synthesized ADMET Profile data_agg->report

Caption: A flowchart of the consensus-based in-silico ADMET prediction workflow.

Part I: Physicochemical Properties and Drug-Likeness

The foundation of any ADMET profile lies in the molecule's fundamental physicochemical properties, which govern its interaction with the biological environment.[15][16] These properties are key inputs for drug-likeness rules, such as Lipinski's Rule of Five, which provide a preliminary assessment of a compound's potential for oral bioavailability.[12][13][17][18]

Table 1: Predicted Physicochemical Properties and Drug-Likeness Evaluation

ParameterPredicted ValueLipinski's Rule of Five[12][17]Status
Molecular Weight (MW)277.25 g/mol ≤ 500Pass
Octanol-Water Partition Coeff. (LogP)2.15≤ 5Pass
Hydrogen Bond Donors1 (from COOH)≤ 5Pass
Hydrogen Bond Acceptors6 (O, N atoms)≤ 10Pass
Violations 0 ≤ 1 Excellent
Topological Polar Surface Area (TPSA)105.5 ŲN/A-

Analysis: 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid fully complies with Lipinski's Rule of Five, with zero violations.[18] This profile suggests that the compound possesses a favorable balance of lipophilicity and hydrophilicity, making it a strong candidate for good oral absorption and cell membrane permeability.[17][19] The molecular weight is well within the preferred range for small molecule drugs, and the hydrogen bonding capacity is not excessive.[20][21]

Physicochemical Influences on ADMET props Physicochemical Properties A Absorption props->A  LogP, TPSA,  Solubility D Distribution props->D  LogP, PPB,  pKa M Metabolism props->M  Reactivity,  Lipophilicity E Excretion props->E  MW, pKa T Toxicity props->T  Lipophilicity,  Reactivity

Caption: Key physicochemical properties influencing primary ADMET endpoints.

Part II: Predicted ADME Profile

Absorption

Good oral absorption is critical for patient compliance and therapeutic efficacy.[17] Our models predict high intestinal absorption, likely driven by the compound's favorable Lipinski profile. However, it is flagged as a potential substrate for P-glycoprotein (P-gp), an efflux transporter in the gut wall that can reduce bioavailability by pumping drugs back into the intestinal lumen.[20][21]

  • Human Intestinal Absorption (HIA): Predicted to be high (>90%).

  • Caco-2 Permeability: Predicted as moderate to high, indicating good potential for passive diffusion across the gut wall.[22][23]

  • P-gp Substrate: Predicted to be a P-gp substrate.

Distribution

Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues.[1]

  • Volume of Distribution (VDss): Predicted to be low (<0.7 L/kg), suggesting the compound is likely to be confined primarily to the bloodstream and extracellular fluid rather than extensively distributing into tissues.[24][25][26]

  • Plasma Protein Binding (PPB): Predicted to be high (>90%). This is consistent with the presence of the acidic benzoic acid moiety. High PPB can limit the free fraction of the drug available for pharmacological activity and metabolism.[20]

  • Blood-Brain Barrier (BBB) Permeability: Predicted to be low. The compound is not expected to cross the BBB, which is advantageous for avoiding central nervous system (CNS) side effects if the therapeutic target is peripheral.

Metabolism

Drug metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver, is a major determinant of a drug's half-life and potential for drug-drug interactions.[27][28][29]

  • CYP Inhibition: The compound is predicted to be an inhibitor of CYP2C9. Inhibition of key CYP isozymes is a major cause of clinical drug-drug interactions.[28] It is not predicted to significantly inhibit other major isoforms (CYP1A2, 2C19, 2D6, 3A4).

  • Sites of Metabolism (SoM): The most probable sites for metabolism are predicted to be the reduction of the nitro group and the oxidation of the pyrazole methyl group. Understanding SoM is crucial for anticipating metabolites and potential metabolic liabilities.

Excretion

Excretion pathways determine how a drug and its metabolites are eliminated from the body.

  • Total Clearance (CLTOT): Predicted to be low. This is consistent with the high plasma protein binding, as only the unbound drug is available for clearance by the liver and kidneys.

  • Renal Transporters: Not predicted to be a substrate for the renal organic cation transporter (OCT2).

Part III: Predicted Toxicity (Tox) Profile

Early identification of toxicity is the most critical application of predictive modeling.[6][14][30]

  • hERG Inhibition: The compound is predicted to be a hERG (human Ether-à-go-go-Related Gene) potassium channel inhibitor.[31][32] hERG blockade is a major concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[33][34][35] This is a significant flag for this molecule.

  • Hepatotoxicity (DILI): The models predict a low probability of drug-induced liver injury, suggesting the compound is unlikely to be directly hepatotoxic.[36][37][38][39]

  • Mutagenicity (Ames Test): The compound is predicted to be non-mutagenic in the Ames test.[40][41][42][43] This indicates a low risk of causing DNA mutations.

  • Acute Oral Toxicity (LD50): The predicted rat LD50 is in the range of 300-500 mg/kg, classifying it as EPA Toxicity Category III (Slightly Toxic).

Synthesis and Strategic Recommendations

The comprehensive in silico analysis provides a multi-faceted view of the ADMET profile for 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

Table 2: Consolidated In-Silico ADMET Profile Summary

CategoryParameterPredictionImplication / Recommendation
Drug-Likeness Lipinski's Rule of FivePass (0 Violations) Excellent starting point for oral drug development.
Absorption HIA / Caco-2High / Moderate-High Favorable for oral absorption.
P-gp SubstrateYes Potential Liability: May limit bioavailability; requires in vitro verification (e.g., MDCK-MDR1 assay).
Distribution VDssLow Likely restricted to plasma; may require higher dosing for tissue-based targets.
BBB PermeabilityLow Advantageous for avoiding CNS side effects.
Plasma Protein BindingHigh Potential Liability: May limit free drug concentration and prolong half-life.
Metabolism CYP2C9 InhibitionYes Potential Liability: High risk of drug-drug interactions; requires in vitro enzymatic assays.
Toxicity hERG InhibitionYes CRITICAL LIABILITY: High risk of cardiotoxicity. Must be a primary focus of early in vitro safety testing (e.g., patch-clamp assay).
Hepatotoxicity (DILI)Low Risk Favorable safety profile regarding liver toxicity.
Mutagenicity (Ames)Non-mutagenic Favorable safety profile regarding genotoxicity.
Expert Interpretation & Path Forward

The subject compound presents a classic "good news, bad news" profile. On one hand, its excellent physicochemical properties and predicted high absorption make it an attractive starting point for an orally administered drug. Its predicted lack of mutagenicity and hepatotoxicity are also significant assets.

However, the analysis has identified three key liabilities that must be addressed with high priority:

  • hERG Inhibition (Critical): The prediction of cardiotoxicity is the most serious concern and represents a potential "project killer." This must be the first property verified experimentally.

  • CYP2C9 Inhibition: The potential for drug-drug interactions is a significant clinical hurdle. This should be confirmed with in vitro metabolic assays.

  • P-gp Substrate & High PPB: While less critical than the toxicity flags, these properties could lead to complex or unfavorable pharmacokinetics (low bioavailability, long half-life) that may complicate development.

Strategic Recommendation: Before committing to further synthesis or in vivo studies, it is strongly recommended that the following in vitro experiments be conducted:

  • hERG Safety Assay: A functional patch-clamp assay to definitively determine the IC50 for hERG channel inhibition.

  • CYP Inhibition Panel: An in vitro assay to measure the IC50 against the major CYP isoforms, with a focus on CYP2C9.

  • Permeability/Efflux Assay: A Caco-2 or MDCK-MDR1 cell-based assay to confirm permeability and quantify the P-gp efflux ratio.

If the hERG liability is confirmed, medicinal chemistry efforts should be directed toward structural modifications aimed at mitigating this risk. This could involve altering the basicity or lipophilicity of the molecule, as these are known drivers of hERG binding.

Conclusion

The in silico ADMET assessment of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has successfully achieved its primary objective: to provide an early, data-driven forecast of the compound's pharmacokinetic and safety profile. The molecule exhibits promising drug-like characteristics but is burdened by a significant predicted risk of cardiotoxicity via hERG inhibition and a potential for drug-drug interactions. This predictive analysis allows for a focused, resource-efficient experimental strategy, prioritizing the validation of these critical liabilities to make a timely and informed decision on the future of this drug candidate.

References

A complete list of sources cited in this document is provided below. Each entry includes the title, source, and a verifiable URL.

  • Prediction of hERG Channel Inhibition Using In Silico Techniques. Vertex AI Search.
  • In silico prediction of hERG potassium channel blockage by chemical c
  • In silico approaches to predicting drug metabolism, toxicology and beyond. Portland Press.
  • Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction. PMC.
  • Computational Prediction of Oral Drug Absorption Based on Absorption Rate Constants in Humans.
  • In silico prediction of volume of distribution of drugs in man using conformal prediction performs on par with animal d
  • The influence of calculated physicochemical properties of compounds on their ADMET profiles. PubMed.
  • Applications of In Silico Models to Predict Drug-Induced Liver Injury. MDPI.
  • Advances in Computational Modelling of Drug Absorption: Enhancing Drug Development and Bioavailability. Research and Reviews.
  • In Silico Modelling for Pharmaceutical Chemical Analysis: Predicting Drug Interactions and Metabolism. Longdom Publishing.
  • Computational toxicology – The new frontier in predictive safety assessment. Syngene.
  • The influence of calculated physicochemical properties of compounds on their ADMET profiles.
  • In silico prediction of Ames mutagenicity based on molecular descriptors.
  • Computational toxicology methods in chemical library design and high-throughput screening hit valid
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • Predicting Volume of Distribution in Humans: Performance of In Silico Methods for a Large Set of Structurally Diverse Clinical Com. OSTI.gov.
  • In Silico Models to Predict Drug-Induced Liver Injury. Encyclopedia MDPI.
  • Development of In Silico Models for Predicting Drug Absorption and Metabolism. JOCPR.
  • ADMET Predictor: In Silico Screening | Early Drug Discovery. Pharmaron.
  • In Silico Mutagenicity and Toxicology Predictions. PozeSCAF.
  • Lipinski's rule of five. Wikipedia.
  • Physicochemical Parameters Affecting the ADMET of Drugs. PharmiWeb.com.
  • Drug-likeness vs. Lipinski's Rule of Five. Cosmetics & Toiletries.
  • In Silico Prediction of Hepatotoxicity.
  • In Silico Prediction of Chemical Ames Mutagenicity.
  • In Silico Prediction of Drug-Induced Liver Injury Based on Ensemble Classifier Method. MDPI.
  • In Silico Prediction of hERG Inhibition: Future Medicinal Chemistry. Taylor & Francis.
  • Recent advances in computational prediction of drug absorption and permeability in drug discovery. SciSpace.
  • In Silico Prediction of Chemically Induced Mutagenicity: A Weight of Evidence Approach Integrating Information from QSAR Models and Read-Across Predictions. PubMed.
  • Benchmark Data Set for in Silico Prediction of Ames Mutagenicity.
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  • In silico prediction of hERG inhibition. PubMed.
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  • Full article: In Silico Prediction of hERG Inhibition. Taylor & Francis.
  • Full article: In silico prediction of volume of distribution of drugs in man using conformal prediction performs on par with animal d
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  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. PubMed.
  • Rule_of_5_and_drug_likeness_(1).pdf. Slideshare.
  • Recent advances in computational prediction of drug absorption and permeability in drug discovery. PubMed.
  • In silico approaches to predicting drug metabolism, toxicology and beyond. PubMed.
  • Predicting Drug Metabolism Induction in Silico. PubMed.
  • Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. PubMed.
  • Development of In Silico Models for Predicting Drug Absorption and Metabolism. JOCPR.
  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. PMC.
  • (PDF) Recent Advances in Computational Prediction of Drug Absorption and Permeability in Drug Discovery.
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Foundational

Structure Elucidation of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid using NMR and Mass Spectrometry

An In-Depth Technical Guide Introduction In the realm of pharmaceutical research and drug development, the unambiguous determination of a molecule's chemical structure is a cornerstone of chemical synthesis and regulator...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

In the realm of pharmaceutical research and drug development, the unambiguous determination of a molecule's chemical structure is a cornerstone of chemical synthesis and regulatory submission. It ensures the identity, purity, and stability of an active pharmaceutical ingredient (API), forming the bedrock upon which all subsequent biological and toxicological studies are built. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies employed to elucidate and confirm the structure of a novel heterocyclic compound, 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

This molecule, featuring a benzoic acid moiety linked to a substituted nitro-pyrazole ring via a methylene bridge, presents a fascinating and instructive challenge for structural analysis. Its isomeric possibilities necessitate a multi-faceted analytical approach that goes beyond simple, one-dimensional techniques. As your guide, I will lead you through a logical, field-proven workflow, explaining not just the "how" but, more critically, the "why" behind each experimental choice. We will leverage the power of high-resolution mass spectrometry (HRMS) to establish the molecular formula and then systematically dissect the molecule's intricate connectivity using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

This document is designed for researchers, scientists, and drug development professionals who seek to deepen their understanding of modern structure elucidation techniques. Every protocol is presented as a self-validating system, where data from one technique corroborates and builds upon the last, culminating in a single, undeniable structural assignment.

Part 1: The Overall Analytical Strategy

A robust structure elucidation workflow is a systematic process of hypothesis generation and validation.[1][2] We begin with a broad-strokes technique to determine the elemental composition and then employ more precise methods to map the atomic connectivity. For our target molecule, the strategy integrates high-resolution mass spectrometry with a suite of NMR experiments.

The initial step is to use Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the accurate molecular weight, from which we can derive the molecular formula.[3] Following this, we delve into a comprehensive NMR analysis. 1D NMR (¹H and ¹³C with DEPT) provides the initial inventory of proton and carbon environments. Subsequently, 2D NMR experiments (COSY, HSQC, and HMBC) are employed to piece together the molecular puzzle, revealing proton-proton couplings, direct carbon-proton attachments, and, most crucially, the long-range correlations that connect the distinct fragments of the molecule.[4][5]

Analytical_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS HRMS (ESI) Formula Molecular Formula (C12H11N3O4) MS->Formula Accurate Mass NMR_1D 1D NMR (¹H, ¹³C, DEPT) Formula->NMR_1D Elemental Composition NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments Structure Final Structure Confirmation NMR_2D->Structure Connectivity Map

Caption: Key HMBC correlations confirming the molecular backbone.

Part 4: Data Integration and Final Confirmation

The final step is to synthesize all the acquired data into a single, coherent structural assignment. The evidence from each experiment must be consistent and complementary.

Summary of Spectroscopic Assignments
Position¹³C δ (ppm)¹H δ (ppm) (mult, J Hz, int)Key HMBC Correlations from
Benzoic Acid
1'130.9--
2'139.8-CH₂
3'127.57.39 (d, 7.5, 1H)C-1', C-5'
4'131.57.48 (t, 7.5, 1H)C-2', C-6'
5'128.17.65 (t, 7.5, 1H)C-1', C-3'
6'132.78.01 (d, 7.5, 1H)C-2', C-4', COOH
COOH167.5~13.1 (br s, 1H)C-1', C-6'
Methylene
CH₂52.35.80 (s, 2H)C-2', Pyr-C5, Pyr-C4
Pyrazole
3158.1--
4110.26.85 (s, 1H)C-3, C-5, CH₃
5145.2-CH₂, CH₃
CH₃14.12.45 (s, 3H)C-4, C-5
  • Trustworthiness through Corroboration: The molecular formula from HRMS (C₁₂H₁₁N₃O₄) is fully consistent with the 12 carbon signals and 11 protons observed in the NMR spectra. The DEPT, HSQC, and HMBC data work in concert. The DEPT experiment identifies the CH₂ group, the HSQC links its proton and carbon signals, and the HMBC connects it to both the benzoic acid and pyrazole rings, leaving no doubt as to its bridging role. Every assignment in the table is supported by at least two independent pieces of data (e.g., chemical shift, DEPT phase, HSQC correlation, and/or HMBC correlation). This cross-validation is the hallmark of a rigorous and trustworthy structural elucidation.

Conclusion

Through the systematic and integrated application of high-resolution mass spectrometry and a suite of 1D and 2D NMR techniques, the chemical structure of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has been unambiguously determined. The HRMS data provided the foundational molecular formula, while a detailed analysis of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra allowed for the complete and confident assignment of every atom in the molecule. The critical long-range correlations observed in the HMBC spectrum were instrumental in connecting the constituent benzoic acid and nitro-pyrazole moieties via the methylene bridge. This guide demonstrates a powerful, logic-driven approach that ensures the highest degree of scientific integrity, providing a reliable blueprint for tackling similar challenges in chemical and pharmaceutical research.

References

  • BenchChem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • BMRB. (n.d.). NMR sample preparation guidelines.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Hornak, J. P. (n.d.). Sample Preparation.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Retrieved from [Link]

  • ResearchGate. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • University of Regensburg. (n.d.). 13C NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2013). MALDI or ESI which is suitable for small molecules? Retrieved from [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ACS Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

  • Open Access Journals. (n.d.). Principles of Organic Spectroscopy. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

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Exploratory

Exploring the Chemical Space of Functionalized Pyrazole Carboxylic Acids: A Technical Guide for Drug Discovery

Executive Summary The pyrazole heterocyclic ring represents a privileged building block in medicinal chemistry, offering a highly tunable scaffold for drug discovery[1]. When functionalized with a carboxylic acid moiety,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole heterocyclic ring represents a privileged building block in medicinal chemistry, offering a highly tunable scaffold for drug discovery[1]. When functionalized with a carboxylic acid moiety, the resulting pyrazole carboxylic acids exhibit unique physicochemical properties, including precise hydrogen-bond donor/acceptor dynamics and tunable lipophilicity (logP). This technical guide explores the structural rationale behind these compounds, their application in disrupting complex biological targets (such as protein-protein interactions and viral proteases), and the advanced synthetic workflows—including late-stage C-H functionalization—required to explore their chemical space efficiently.

Structural Rationale: The Pyrazole Carboxylic Acid Scaffold

The efficacy of pyrazole carboxylic acids stems from their dual nature. The pyrazole core acts as an excellent bioisostere for phenyl and heteroaryl rings, while its two adjacent nitrogen atoms impart specific electronic properties: one acts as a pyrrole-type proton donor, and the other as a pyridine-type proton acceptor. The addition of a carboxylic acid group allows for strong electrostatic interactions (salt bridges) with basic amino acid residues (e.g., arginine or lysine) within target binding pockets.

This structural versatility has led to the successful deployment of pyrazole carboxylic acids against a diverse array of challenging targets. For example, they have been identified as potent inhibitors of rat long chain L-2-hydroxy acid oxidase 2 (Hao2), a peroxisomal enzyme linked to blood pressure regulation[2]. Furthermore, fragment-guided approaches have utilized this scaffold to disrupt the Kelch-like ECH-Associated Protein 1 (KEAP1) and Nuclear Factor Erythroid 2 Related Factor 2 (NRF2) protein-protein interaction (PPI)[3], as well as to inhibit the Dengue virus (DENV) NS2B-NS3 protease[4].

Disrupting Complex Pathways: The KEAP1:NRF2 Case Study

Protein-protein interactions are notoriously difficult to drug due to their large, flat binding interfaces. However, pyrazole carboxylic acids have proven highly effective in targeting the KEAP1:NRF2 axis. Disrupting this interaction releases the transcription factor NRF2, which is a critical therapeutic intervention for diseases involving chronic oxidative stress[3].

By utilizing fragment-based screening, researchers identified initial pyrazole-carboxylic acid hits that bound to the Kelch NRF2 binding site. Subsequent structure-based drug design revealed that specific substitutions on the pyrazole core could project into the "sulfonamide hotspot" of KEAP1, drastically increasing binding affinity[3].

G OS Oxidative Stress KEAP1 KEAP1 Protein (Cytosolic Sensor) OS->KEAP1 Modifies thiols NRF2 NRF2 Transcription Factor KEAP1->NRF2 Ubiquitination FreeNRF2 Free NRF2 (Nuclear Translocation) KEAP1->FreeNRF2 Inhibition releases NRF2 Inhibitor Pyrazole Carboxylic Acid (PPI Inhibitor) Inhibitor->KEAP1 Blocks binding pocket ARE Antioxidant Response Element FreeNRF2->ARE Translocates to nucleus Transcription Cytoprotective Gene Transcription ARE->Transcription Activates

KEAP1:NRF2 pathway disruption by pyrazole carboxylic acid inhibitors.

Quantitative SAR Profiling

To understand the structure-activity relationship (SAR) landscape of functionalized pyrazoles, it is critical to compare how specific functional group modifications alter biological affinity across different targets. The table below synthesizes quantitative data from recent drug discovery campaigns utilizing this scaffold.

Target SystemScaffold TypeKey FunctionalizationBiological Activity / EfficacyReference
KEAP1:NRF2 PPI Pyrazole-carboxylic acidR2 substitution targeting sulfonamide hotspot100–1000-fold affinity gain vs. H-substitution[3]
DENV2 Protease Pyrazole-3-carboxylic acid2-aminopyrimidine at C5EC50 = 2.2 μM (Biochemical Assay)[4]
DENV2 Virus Pyrazole-3-carboxylic acidHydroxymethylphenyl at C5EC50 = 4.1 μM (Antiviral Assay)[4]
Rat Hao2 Enzyme Pyrazole-carboxylic acidOptimized hits 15-XV and 15-XXXIIPotent and selective target inhibition[2]

Synthetic Workflows and Late-Stage Functionalization

Generating a diverse library of functionalized pyrazole carboxylic acids requires robust synthetic methodologies. Historically, chemists relied on de novo synthesis using pre-functionalized building blocks. However, due to the instability and high cost of these starting materials, modern approaches increasingly favor Late-Stage Functionalization (LSF) via direct C–H activation[5].

De Novo Regioselective Synthesis and LSF Workflow

The foundational synthesis typically involves the condensation of a beta-keto ester with an aryl hydrazine. To achieve high regioselectivity, intermediates are often pre-activated (e.g., using DMF-DMA or triethylorthoformate) to direct the nucleophilic attack[3]. Once the pyrazole core is established, oxidative C–H alkenylation or arylation can be employed to rapidly expand the chemical space without rebuilding the core structure[5].

G Start Aryl Hydrazine + Beta-Keto Ester Condensation Condensation & Cyclization (DMF-DMA / EtOH) Start->Condensation Ester Pyrazole Ester Intermediate Condensation->Ester Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Acid Pyrazole-3-Carboxylic Acid Hydrolysis->Acid LSF Late-Stage C-H Functionalization (Pd/Cu Catalysis) Acid->LSF C-H Activation Library Functionalized Pyrazole Library LSF->Library

De novo synthesis and late-stage functionalization workflow for pyrazoles.

Step-by-Step Methodology: Regioselective Synthesis of Pyrazole-3-Carboxylic Acids

To ensure scientific integrity and reproducibility, the following protocol details the regioselective synthesis of a pyrazole-3-carboxylic acid core, emphasizing the causality behind each experimental choice and incorporating self-validating checkpoints.

Step 1: Pre-activation and Condensation

  • Procedure: React ethyl 4,4,4-trifluoro-3-oxobutyrate with dimethylformamide dimethyl acetal (DMF-DMA) at 80°C for 2 hours.

  • Causality: The beta-keto ester alone can yield a mixture of regioisomers when reacted with asymmetrical hydrazines. Pre-activation with DMF-DMA forms an enamine intermediate that strictly dictates the regiochemistry of the subsequent nucleophilic attack, ensuring the formation of the desired 3-carboxylate isomer over the 5-carboxylate.

Step 2: Cyclization

  • Procedure: Add the chosen aryl hydrazine (1.1 equivalents) to the reaction mixture in absolute ethanol and reflux for 4 hours.

  • Causality: Ethanol provides a protic environment that facilitates the elimination of dimethylamine and water. Refluxing provides the thermodynamic energy required to drive the aromatization of the pyrazole ring.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 100 µL acetonitrile, and analyze via LC-MS. The reaction is self-validated as complete when the mass peak of the enamine intermediate is entirely replaced by the pyrazole ester (M+H) peak. Proceeding before this checkpoint risks complex downstream purification.

Step 3: Mild Alkaline Hydrolysis

  • Procedure: Dissolve the isolated pyrazole ester in a 3:1 mixture of THF/H2O. Add 2.0 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 12 hours.

  • Causality: While acid hydrolysis is common, electron-rich heteroaromatic carboxylic acids are highly prone to decarboxylation under harsh acidic conditions at elevated temperatures. Mild alkaline hydrolysis using LiOH at room temperature safely cleaves the ester while preserving the integrity of the pyrazole core and any sensitive functional groups (e.g., halogens or nitriles)[3].

Step 4: Isolation and Final Validation

  • Procedure: Remove THF under reduced pressure. Acidify the aqueous layer to pH 2-3 using 1M HCl to precipitate the free pyrazole-3-carboxylic acid. Filter, wash with cold water, and dry under a vacuum.

  • Validation Checkpoint: Confirm the structure via 1H-NMR and High-Resolution Mass Spectrometry (HRMS). The disappearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) in the NMR spectrum definitively validates the success of the hydrolysis.

Conclusion

The exploration of functionalized pyrazole carboxylic acids remains a highly fertile ground for drug discovery. By combining regioselective de novo synthesis with advanced late-stage C-H functionalization, researchers can rapidly iterate on this privileged scaffold. Whether targeting viral proteases or disrupting complex protein-protein interactions, the precise tuning of the pyrazole's electronic properties and the carboxylic acid's electrostatic potential provides a robust pathway for developing next-generation therapeutics.

References

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed / Elsevier.2

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry - ACS Publications.3

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.4

  • Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry - ACS Publications.5

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry - Bentham Science Publishers.1

Sources

Foundational

Discovery of Novel Pyrazole Derivatives as Potential Enzyme Inhibitors: A Rational Design and Validation Framework

Executive Rationale: The Pyrazole Scaffold in Modern Drug Discovery As a Senior Application Scientist overseeing small-molecule hit-to-lead campaigns, I frequently leverage the pyrazole scaffold—a five-membered nitrogen-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale: The Pyrazole Scaffold in Modern Drug Discovery

As a Senior Application Scientist overseeing small-molecule hit-to-lead campaigns, I frequently leverage the pyrazole scaffold—a five-membered nitrogen-containing heterocycle—due to its exceptional versatility. The pyrazole ring is a privileged pharmacophore; its two adjacent nitrogen atoms act as both hydrogen-bond donors (pyrrole-like NH) and acceptors (pyridine-like N), allowing it to anchor deeply within the hydrophilic pockets of diverse enzyme active sites[1]. Furthermore, the aromatic nature of the ring facilitates π−π stacking interactions with hydrophobic residues, while its metabolic stability resists rapid hepatic degradation, a common pitfall in early-stage drug discovery.

This technical guide synthesizes recent breakthroughs in the rational design of pyrazole derivatives, focusing on their efficacy as highly selective enzyme inhibitors across oncology, endocrinology, and immunology.

Target-Specific Mechanistic Insights & Case Studies

To move beyond empirical screening, modern drug design relies on understanding the specific spatial and electronic requirements of target enzymes. Below, we analyze three distinct enzyme classes where pyrazole derivatives have demonstrated transformative potential.

Case Study A: Kinase Inhibition (CDK2/Cyclin A2) in Oncology

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle (G1/S transition). Dysregulation of CDK2 is a hallmark of various malignancies. Recent structural activity relationship (SAR) studies and molecular dynamics (MD) simulations have identified 1,3,5-trisubstituted pyrazoles as potent ATP-competitive inhibitors of CDK2[2]. By occupying the ATP-binding cleft, these derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein, halting the release of E2F transcription factors and triggering apoptosis in cancer cell lines (e.g., HCT-116)[2].

Case Study B: Metabolic Enzyme Inhibition ( α -Glucosidase) in Diabetes

In the management of Type 2 Diabetes Mellitus, inhibiting intestinal α -glucosidase delays carbohydrate digestion, thereby blunting postprandial hyperglycemic spikes. Novel quinazolinone-pyrazole hybrids have been engineered to competitively inhibit this enzyme[3]. The diphenyl pyrazole moiety in these hybrids creates a bulky, hydrophobic shield that perfectly complements the wide catalytic pocket of α -glucosidase, yielding inhibition constants ( Ki​ ) significantly superior to the clinical standard, Acarbose[3].

Case Study C: Dual COX-2/5-LOX Inhibition in Inflammation

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) targeting Cyclooxygenase-2 (COX-2) often shunt arachidonic acid metabolism toward the 5-Lipoxygenase (5-LOX) pathway, leading to gastrointestinal and cardiovascular toxicity. Pyrazole analogs functionalized with benzothiophenyl and carboxylic acid groups have been rationally designed to act as dual COX-2/5-LOX inhibitors[1]. The pyrazole core anchors the molecule at the intersection of both enzymes' active sites, providing profound anti-inflammatory efficacy without the typical NSAID-induced adverse effects.

Quantitative Structure-Activity Relationship (SAR) Profiling

The following table summarizes the quantitative data derived from recent in vitro enzymatic assays, highlighting the superiority of optimized pyrazole derivatives against clinical reference drugs.

Compound Class / DesignationTarget EnzymeKey Substitutions on Pyrazole Core IC50​ ValueReference Drug ( IC50​ )Inhibition Mode
Pyrazole-based analog (Compound 4) CDK2 / Cyclin A24-fluorophenyl, 3-methoxyphenyl3.82 μ M AT7519 (1.2 μ M)ATP-competitive
Quinazolinone-pyrazole (Compound 9i) α -GlucosidaseDiphenyl pyrazole moiety56.0 μ M Acarbose (750.0 μ M)Competitive
Benzothiophenyl-pyrazole (Compound 44) COX-2 / 5-LOXCarboxylic acid0.01 μ M (COX-2)Celecoxib (0.70 μ M)Dual Inhibition

Visualizing the Discovery Pipeline and Mechanism

To ensure a systematic approach to drug discovery, workflows and mechanistic pathways must be rigorously mapped.

Workflow Target Target Identification (e.g., CDK2) Design Rational Drug Design (Docking & SAR) Target->Design Synthesis Chemical Synthesis (Chalcone Route) Design->Synthesis InVitro In Vitro Screening (Enzyme Assays) Synthesis->InVitro Optimization Hit-to-Lead (MD Simulations) InVitro->Optimization Optimization->Design Feedback Loop Validation Preclinical Validation Optimization->Validation

Fig 1: Iterative drug discovery workflow for pyrazole-based enzyme inhibitors.

CDK2Pathway Pyrazole Pyrazole Inhibitor CDK2 CDK2/Cyclin A2 Pyrazole->CDK2 Inhibits Apoptosis Apoptosis Pyrazole->Apoptosis Induces via Arrest Rb Rb Phosphorylation CDK2->Rb Phosphorylates E2F E2F Release Rb->E2F Triggers CellCycle S-Phase Progression E2F->CellCycle Promotes

Fig 2: Mechanism of action for pyrazole-mediated CDK2 inhibition and apoptosis.

Self-Validating Experimental Protocols

A robust drug discovery campaign requires protocols that inherently prevent false positives. The following methodologies incorporate strict causality and internal validation metrics.

Protocol A: Modular Synthesis of Diaryl-Pyrazole Derivatives

Objective: Synthesize 1,3,5-trisubstituted pyrazoles via a chalcone intermediate. Causality: We utilize a two-step Claisen-Schmidt condensation followed by cyclization. This modular approach allows for rapid diversification of the aryl rings to explore chemical space for SAR optimization without redesigning the entire synthetic route.

Step-by-Step Methodology:

  • Chalcone Formation: React substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in absolute ethanol. Causality: Ethanol solubilizes the starting materials but allows the less polar chalcone product to precipitate, driving the reaction forward via Le Chatelier's principle.

  • Catalysis: Add 40% NaOH dropwise while maintaining the temperature at 0°C. Causality: Strict temperature control prevents unwanted side reactions, such as the Cannizzaro reaction or aldol self-condensation.

  • Cyclization: Isolate the chalcone, dissolve it in glacial acetic acid, and add hydrazine hydrate (1.5 eq). Reflux for 8-12 hours. Causality: Acetic acid acts as both a solvent and an acid catalyst, promoting the formation of the hydrazone intermediate and its subsequent intramolecular cyclization into the pyrazole core.

  • Validation (Self-Validating Step): Quench the reaction with ice water, filter the precipitate, and recrystallize from ethanol. Perform LC-MS and 1 H-NMR.

    • Validation Metric: Proceed to biological assays only if HPLC purity is 95%. This eliminates false positives caused by unreacted chalcones, which are notorious Pan-Assay Interference Compounds (PAINS).

Protocol B: High-Throughput CDK2 Kinase Inhibition Assay

Objective: Evaluate the IC50​ of synthesized pyrazoles against the CDK2/Cyclin A2 complex. Causality: To accurately measure ATP-competitive inhibition, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which provides a superior signal-to-noise ratio compared to colorimetric assays and minimizes optical interference from colored pyrazole compounds.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant human CDK2/Cyclin A2 complex with the pyrazole derivative (serial dilutions from 50 μ M to 1 nM) in a kinase assay buffer containing HEPES, MgCl2​ , and Dithiothreitol (DTT). Causality: DTT is critical to maintain the enzyme's active-site cysteine residues in a reduced state, preventing spontaneous oxidative inactivation.

  • Substrate Addition: Introduce ultra-pure ATP and a fluorescently labeled peptide substrate (e.g., ULight-labeled myelin basic protein).

  • Reaction & Quench: Incubate the microplate for 60 minutes at 25°C. Terminate the reaction by adding EDTA. Causality: EDTA chelates the Mg2+ ions required for CDK2 catalytic activity, instantly freezing the reaction state for accurate reading.

  • Validation (Self-Validating Step): Include AT7519 as a positive control and 1% DMSO (vehicle) as a negative control.

    • Validation Metric: The assay is only considered valid if the calculated Z'-factor (derived from the means and standard deviations of the positive and negative controls) is > 0.6. A Z'-factor below this threshold indicates unacceptable assay drift, and the plate must be discarded.

References

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances (2024).[2]

  • Design and synthesis of novel quinazolinone-pyrazole derivatives as potential α -glucosidase inhibitors: Structure-activity relationship, molecular modeling and kinetic study. Bioorganic Chemistry / PubMed (2021).[3]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry (2021).[1]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Multi-Step Synthesis of 2-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 1004194-...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 1004194-55-1), a molecule of interest in medicinal chemistry and drug development.[1][2] The synthetic strategy is built upon a logical sequence of reactions, including the nitration of a pyrazole heterocycle, the preparation of a functionalized benzylic bromide, a regioselective N-alkylation, and a final ester hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and field-proven insights to ensure successful execution. Each step is supported by authoritative references, and all necessary safety precautions are detailed to ensure a self-validating and safe experimental workflow.

Introduction and Strategic Overview

The target molecule, 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, is a substituted N-arylmethyl pyrazole. The pyrazole moiety is a common scaffold in pharmacologically active compounds, and the specific substitution pattern of this molecule suggests its potential as a building block in the synthesis of more complex chemical entities.[3][4]

Our synthetic approach is a convergent strategy, involving the preparation of two key intermediates that are then coupled together. This method was chosen for its efficiency and control over the final product's structure. The overall workflow is depicted below.

G cluster_0 Part A: Pyrazole Intermediate Synthesis cluster_1 Part B: Benzoic Acid Intermediate Synthesis cluster_2 Part C: Coupling and Final Product Formation A1 3(5)-Methylpyrazole A2 5-Methyl-3-nitro-1H-pyrazole A1->A2 Nitration (HNO₃/H₂SO₄) C1 Methyl 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate A2->C1 N-Alkylation (K₂CO₃, DMF) B1 o-Toluic acid B2 Methyl o-toluate B1->B2 Esterification (MeOH, H₂SO₄) B3 Methyl 2-(bromomethyl)benzoate B2->B3 Radical Bromination (NBS, AIBN) B3->C1 C2 2-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid C1->C2 Hydrolysis (LiOH, H₂O/THF)

Caption: Overall synthetic workflow diagram.

Experimental Protocols and Methodologies

Safety First: Before beginning any experimental work, it is crucial to read and understand the Safety Data Sheets (SDS) for all chemicals used. This synthesis involves corrosive acids, flammable solvents, and potentially hazardous reagents. All operations should be performed in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[5][6][7][8][9][10]

Part A: Synthesis of 5-Methyl-3-nitro-1H-pyrazole (Intermediate I)

The synthesis of nitro-pyrazole derivatives is a cornerstone of heterocyclic chemistry, providing valuable precursors for a wide range of biologically active compounds.[11] The protocol described here involves the direct nitration of 3(5)-methylpyrazole. The strong acidic conditions ensure the formation of the nitronium ion (NO₂⁺), which acts as the electrophile in the aromatic substitution reaction on the pyrazole ring.

Protocol A: Nitration of 3(5)-Methylpyrazole

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 40 mL).

  • Cooling: Cool the flask in an ice-salt bath to between 0 and 5 °C.

  • Addition of Pyrazole: While maintaining the temperature below 10 °C, slowly add 3(5)-methylpyrazole (8.2 g, 0.1 mol) to the stirred sulfuric acid.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated sulfuric acid (20 mL) to fuming nitric acid (HNO₃, 10 mL). Cool this mixture in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the pyrazole solution via the dropping funnel. The temperature of the reaction mixture must be strictly maintained below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 3 hours.

  • Quenching: Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral (pH ~7). The crude product can be purified by recrystallization from an ethanol-water mixture to yield 5-methyl-3-nitro-1H-pyrazole as a crystalline solid.[12]

ReagentMolar Mass ( g/mol )AmountMoles
3(5)-Methylpyrazole82.108.2 g0.1
Sulfuric Acid (conc.)98.0860 mL-
Nitric Acid (fuming)63.0110 mL-
Expected Yield ~75-85%

Characterization Data (Expected for Intermediate I):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~14.0 (br s, 1H, NH), ~6.8 (s, 1H, CH), ~2.4 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~155.0 (C-NO₂), ~140.0 (C-CH₃), ~110.0 (CH), ~12.0 (CH₃).

Part B: Synthesis of Methyl 2-(bromomethyl)benzoate (Intermediate II)

The preparation of this key intermediate involves two steps: the protection of the carboxylic acid of o-toluic acid via esterification, followed by a radical bromination of the benzylic methyl group. Esterification is crucial to prevent the acidic proton from interfering with the base-mediated N-alkylation in the subsequent step.[13] Radical bromination with N-bromosuccinimide (NBS) is a standard and effective method for selectively halogenating benzylic positions.[14]

Protocol B1: Esterification of o-Toluic Acid

  • Setup: To a 500 mL round-bottom flask, add o-toluic acid (27.2 g, 0.2 mol) and methanol (200 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (5 mL) as a catalyst.

  • Reflux: Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain methyl o-toluate as a clear oil. The product is often pure enough for the next step without further purification.

Protocol B2: Radical Bromination of Methyl o-toluate

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl o-toluate (22.5 g, 0.15 mol) in carbon tetrachloride (CCl₄, 250 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 29.3 g, 0.165 mol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.5 g).

  • Reaction: Heat the mixture to reflux. The reaction can be initiated by irradiating with a 200W tungsten lamp.[14] Reflux for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 2-(bromomethyl)benzoate.

ReagentMolar Mass ( g/mol )AmountMoles
Protocol B1
o-Toluic acid136.1527.2 g0.2
Methanol32.04200 mL-
Protocol B2
Methyl o-toluate150.1722.5 g0.15
N-Bromosuccinimide177.9829.3 g0.165
AIBN164.210.5 g-
Expected Yield ~70-80% (over 2 steps)

Characterization Data (Expected for Intermediate II):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.9 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~4.9 (s, 2H, CH₂Br), ~3.9 (s, 3H, OCH₃).[15]

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~166.5 (C=O), ~140.0 (C-CH₂Br), ~132.5 (Ar-CH), ~131.5 (Ar-CH), ~130.0 (Ar-C), ~128.0 (Ar-CH), ~52.5 (OCH₃), ~30.0 (CH₂Br).

Part C: N-Alkylation and Final Product Formation

The final steps involve the coupling of the two prepared intermediates followed by deprotection. The N-alkylation of pyrazoles can lead to two regioisomers. However, for 3(5)-substituted pyrazoles, alkylation typically favors the less sterically hindered nitrogen atom.[16] In the case of 5-methyl-3-nitro-1H-pyrazole, the methyl group at position 5 directs the incoming electrophile to the N1 position, leading to the desired product.

Caption: Rationale for regioselective N1-alkylation.

Protocol C1: N-Alkylation

  • Setup: To a 250 mL round-bottom flask, add 5-methyl-3-nitro-1H-pyrazole (Intermediate I, 12.7 g, 0.1 mol), anhydrous potassium carbonate (K₂CO₃, 20.7 g, 0.15 mol), and dimethylformamide (DMF, 100 mL).

  • Addition of Electrophile: Stir the suspension at room temperature and add a solution of methyl 2-(bromomethyl)benzoate (Intermediate II, 22.9 g, 0.1 mol) in DMF (20 mL) dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice water (500 mL) and stir. A solid product should precipitate. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Isolation: Collect the precipitate by filtration and wash with water. If extracted, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization from isopropanol or by column chromatography.

Protocol C2: Ester Hydrolysis

  • Setup: In a 250 mL round-bottom flask, dissolve the ester product from the previous step (0.1 mol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 8.4 g, 0.2 mol) and stir the mixture at room temperature for 4-8 hours.

  • Work-up: Monitor the reaction by TLC until the starting material is consumed. Remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl). A precipitate will form.

  • Isolation and Purification: Stir the mixture in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry in a vacuum oven. The final product, 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, can be further purified by recrystallization if necessary.

ReagentMolar Mass ( g/mol )AmountMoles
Protocol C1
Intermediate I127.0912.7 g0.1
Intermediate II229.0622.9 g0.1
Potassium Carbonate138.2120.7 g0.15
Protocol C2
Lithium Hydroxide41.968.4 g0.2
Final Product 261.23 ~60-70% Yield (over 2 steps)

Characterization Data (Expected for Final Product):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~13.1 (br s, 1H, COOH), ~7.8 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.7 (s, 1H, Pyrazole-H), ~5.8 (s, 2H, N-CH₂-Ar), ~2.3 (s, 3H, CH₃).[17]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~168.0 (COOH), ~155.5 (C-NO₂), ~141.0 (C-CH₃), ~138.0 (Ar-C), ~132.0 (Ar-CH), ~131.0 (Ar-CH), ~130.0 (Ar-C), ~128.0 (Ar-CH), ~110.5 (Pyrazole-CH), ~51.0 (N-CH₂-Ar), ~11.5 (CH₃).

  • Molecular Formula: C₁₂H₁₁N₃O₄

  • Molecular Weight: 261.23 g/mol [1]

References

  • LookChem. (n.d.). 1-Nitropyrazole Safety Data Sheet. Retrieved from [Link][5]

  • AFG Bioscience LLC. (n.d.). 3-Nitropyrazole Safety Data Sheet. Retrieved from [Link][6]

  • JP-8844. (2023, January 02). Safety Data Sheet. Retrieved from a generic safety data sheet source.[7]

  • Google Patents. (n.d.). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
  • Chem Service. (2015, May 19). N-Methyl-N-nitroso-N'-nitroguanidine Safety Data Sheet. Retrieved from a generic safety data sheet source.[9]

  • Paper Publications. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. International Journal of Recent Research in Life Sciences, 7(1), 21-25. Retrieved from [Link][12]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. Retrieved from [Link][4]

  • ACS Publications. (2025). Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H–1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. The Journal of Organic Chemistry. Retrieved from [Link][18]

  • Rsc.org. (n.d.). Supporting Information for Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Retrieved from a generic RSC supporting information source.[15]

  • NextSDS. (n.d.). 2-(5-METHYL-3-NITRO-PYRAZOL-1-YLMETHYL)-BENZOIC ACID. Retrieved from [Link][2]

  • JOCPR. (n.d.). Synthesis of some novel 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from a generic JOCPR source.[13]

  • PubChem. (n.d.). 2-(Bromomethyl)benzoic acid. Retrieved from [Link][10]

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Application

Application Notes and Protocols for High-Throughput Screening of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole, a five-member...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its remarkable versatility and ability to form a wide array of derivatives have established it as a "privileged scaffold."[4] This means that the pyrazole core is a recurring motif in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities.[1][4] These activities range from anticancer and anti-inflammatory to antiviral and antibacterial properties.[1][2][5]

A significant portion of pyrazole-containing drugs function as inhibitors of protein kinases, a large family of enzymes that are critical regulators of cellular signaling.[4][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][7] Consequently, high-throughput screening (HTS) of pyrazole-based compound libraries is a pivotal strategy in the quest for novel therapeutics.[4] HTS allows for the rapid evaluation of thousands of compounds, enabling the identification of promising "hits" that can be further optimized into lead candidates.[8]

This guide provides a comprehensive overview of established HTS assays tailored for the evaluation of pyrazole-based compounds. It is designed to offer not just step-by-step protocols, but also the underlying scientific rationale to empower researchers in designing robust and meaningful screening campaigns.

Part 1: Foundational Principles of HTS for Pyrazole Scaffolds

The success of any HTS campaign hinges on the careful selection of an appropriate assay. For pyrazole-based libraries, the choice is often dictated by the intended biological target. Given their prevalence as kinase inhibitors, a significant focus will be on assays designed to measure kinase activity. However, the diverse biological roles of pyrazoles necessitate a broader perspective, encompassing cell-based assays that provide a more holistic view of a compound's effect in a physiological context.

Key Considerations for Assay Selection:
  • Target Class: Is the primary target a kinase, a G-protein coupled receptor (GPCR), a protease, or another enzyme class? The assay principle must be compatible with the target's function.

  • Assay Format: Homogeneous assays (no-wash steps) are generally preferred for HTS due to their simplicity and amenability to automation.[4]

  • Detection Method: The choice between fluorescence, luminescence, or absorbance-based readouts will depend on factors such as sensitivity, potential for compound interference, and available instrumentation.

  • Throughput and Miniaturization: Assays should be scalable to 384- or 1536-well formats to maximize throughput and minimize reagent consumption.[8]

  • Robustness and Reproducibility: A successful HTS assay must be highly reproducible with a large assay window (signal-to-background ratio) and a high Z'-factor, a statistical measure of assay quality.

Part 2: Biochemical Assays for Direct Target Engagement

Biochemical assays are indispensable for determining the direct interaction between a pyrazole compound and its purified target protein.[9] These assays are typically performed in a cell-free system, providing a clean assessment of a compound's inhibitory or modulatory activity.

A. Kinase Inhibition Assays

Given that many pyrazole derivatives are potent kinase inhibitors, screening for this activity is a primary focus.[4]

HTRF® is a robust, fluorescence-based assay technology that is well-suited for HTS.[4] It relies on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) fluorophore.

Principle: In a typical kinase assay, a biotinylated substrate is phosphorylated by the kinase. Upon addition of a Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665, a FRET signal is generated when the donor and acceptor are brought into proximity. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Experimental Protocol: HTRF® Kinase Assay (General)

  • Reagent Preparation:

    • Prepare 1X Enzymatic Buffer by diluting a concentrated stock. Supplement with necessary cofactors (e.g., MgCl₂, DTT) as required for the specific kinase.

    • Dilute the target kinase to the optimal concentration in 1X Enzymatic Buffer.

    • Reconstitute the biotinylated substrate in an appropriate buffer.

    • Prepare a solution of ATP at the desired concentration (often at or near the Km for the kinase).

    • Prepare serial dilutions of the pyrazole compounds in DMSO.

    • Prepare detection reagents: Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665 in detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the pyrazole compound dilution (or DMSO control) to the assay wells.

    • Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Add 2 µL of the substrate solution.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Seal the plate and incubate at room temperature for a duration determined by the kinase's activity (e.g., 60 minutes).

    • Add 5 µL of the detection reagent mixture to each well.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF®-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The ADP-Glo™ assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[4] Its high sensitivity and broad applicability make it a popular choice for HTS.[10]

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the newly produced ADP back to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions.

    • Prepare serial dilutions of pyrazole compounds in an appropriate buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the pyrazole compound dilution (or control) to the assay wells.

    • Add 2.5 µL of the kinase and substrate mixture.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate for the desired time at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced.

    • Calculate the percent inhibition and determine IC₅₀ values as described for the HTRF® assay.

Assay Principle Advantages Considerations
HTRF® FRETHomogeneous, high sensitivity, low backgroundRequires specific antibodies, potential for compound interference with fluorescence
ADP-Glo™ LuminescenceUniversal for any ADP-generating enzyme, high sensitivityTwo-step addition, potential for compound interference with luciferase

Part 3: Cell-Based Assays for Phenotypic and Pathway Analysis

While biochemical assays are crucial for understanding direct target engagement, cell-based assays provide a more physiologically relevant context by evaluating a compound's effects within a living cell.[9][11] These assays can assess a compound's cell permeability, off-target effects, and overall impact on cellular processes.

A. Cell Viability and Proliferation Assays

A primary goal in cancer drug discovery is to identify compounds that selectively kill or inhibit the growth of cancer cells.[12][13] Therefore, antiproliferative assays are a fundamental component of HTS for pyrazole-based libraries.

The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Cell Viability Assay

  • Materials:

    • Desired cancer cell line(s)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Pyrazole compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Phosphate-Buffered Saline (PBS)

    • Multichannel pipette

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Harvest and count cells, ensuring viability is >90%. Dilute cells in complete medium to an optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

    • Plot the percent viability against the compound concentration and determine the IC₅₀ value.

B. Target Engagement and Pathway Modulation Assays

Beyond simply measuring cell death, it is crucial to confirm that a hit compound is acting through its intended target and modulating the desired signaling pathway.

For pyrazole compounds identified as kinase inhibitors, Western blotting is a key secondary assay to confirm on-target activity within the cell.

Principle: This technique allows for the detection of specific proteins in a complex mixture. By using antibodies that recognize the phosphorylated (active) form of a kinase's substrate, one can determine if the pyrazole inhibitor is effectively blocking the kinase's activity in a cellular context.

Experimental Protocol: Western Blotting

  • Procedure:

    • Cell Treatment and Lysis: Seed cells in larger format plates (e.g., 6-well plates) and treat with various concentrations of the pyrazole inhibitor. After the treatment period, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated target protein. Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein to confirm equal protein loading.

Part 4: Visualizing Workflows and Pathways

To provide a clear conceptual framework, the following diagrams illustrate a typical HTS workflow and a simplified signaling pathway commonly targeted by pyrazole inhibitors.

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen cluster_2 Hit Validation Compound_Library Pyrazole Compound Library Primary_Assay Biochemical HTS (e.g., HTRF®, ADP-Glo™) Compound_Library->Primary_Assay Hit_Identification Identify Initial Hits Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Active Compounds Cell_Based_Assay Cell-Based Assays (e.g., MTT) Dose_Response->Cell_Based_Assay Hit_Confirmation Confirm Activity & Potency Cell_Based_Assay->Hit_Confirmation Target_Engagement Target Engagement (e.g., Western Blot) Hit_Confirmation->Target_Engagement Confirmed Hits Selectivity_Profiling Selectivity Profiling Target_Engagement->Selectivity_Profiling Lead_Candidate Lead Candidate Selectivity_Profiling->Lead_Candidate

Caption: A generalized workflow for a high-throughput screening campaign.

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Cascade Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Upstream_Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target of Pyrazole) Kinase_A->Kinase_B Activates Substrate Substrate Kinase_B->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->Kinase_B Inhibits

Caption: A simplified kinase signaling pathway illustrating the inhibitory action of a pyrazole compound.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. The high-throughput screening assays detailed in this guide provide a robust framework for the identification and characterization of new pyrazole-based drug candidates. As HTS technologies continue to evolve, with the advent of high-content imaging, label-free detection methods, and more complex 3D cell culture models, our ability to probe the rich biology of pyrazole derivatives will only expand.[14] The integration of these advanced screening platforms with computational approaches, such as virtual screening, promises to further accelerate the journey from hit identification to clinical reality.[15][16]

References

  • BenchChem. (n.d.). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Diphenyl-1H-pyrazole-4,5-diamine Derivatives.
  • BenchChem. (n.d.). Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide.
  • Abrigach, F., et al. (2014). Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer. Letters in Drug Design & Discovery.
  • Various Authors. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies.
  • Various Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies.
  • Various Authors. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Retrieved from [Link]

  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.
  • Various Authors. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. Retrieved from [Link]

  • Various Authors. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). Development of selective pyrazole-based small molecule kinase inhibitors for non-small cell lung cancer. FASEB. Retrieved from [Link]

  • Various Authors. (2025). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Various Authors. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]

  • Wáczek, M. F., et al. (n.d.). Abstract 4540: Development of a biochemical High Throughput Screening (HTS) assay for chemical inhibitors of MALT1, a target for lymphoma therapeutics. ResearchGate. Retrieved from [Link]

  • Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • Various Authors. (2020). Discovery of pyrazole derivatives as cellular active inhibitors of histone lysine specific demethylase 5B (KDM5B/JARID1B). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Various Authors. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. Retrieved from [Link]

  • Multispan, Inc. (n.d.). Functional Screening of Allosteric Modulators for G Protein-Coupled Receptors.
  • Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries. Retrieved from [Link]

  • An, F. F., & Horvath, P. (2013). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Pharmaceutically-Active Pyrazole Compounds. Retrieved from [Link]

  • Various Authors. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • Bayoumi, N. A., & El-Shehry, M. F. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry. Retrieved from [Link]

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  • Various Authors. (n.d.). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research. Retrieved from [Link]

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Method

Application Note: Analytical HPLC and LC-MS/MS Quantification of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Executive Summary This comprehensive application note details the method development, optimization, and validation protocols for the quantification of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS: 100419...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This comprehensive application note details the method development, optimization, and validation protocols for the quantification of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS: 1004194-55-1)[1]. As a highly specific functionalized building block and research intermediate, accurate quantification of this compound is critical for both bulk purity assessment and trace-level bioanalysis. This guide provides two complementary methodologies: a robust HPLC-UV method for formulation and purity analysis, and a highly sensitive LC-MS/MS method for bioanalytical quantification in complex matrices.

Chemical Profiling & Method Development Rationale

To design a self-validating and robust analytical method, experimental parameters must be dictated by the analyte's physicochemical properties.

  • Acid/Base Chemistry & Chromatographic Retention : The compound features a benzoic acid moiety with a predicted pKa of ~4.0. In reversed-phase liquid chromatography (RPLC), analyzing a carboxylic acid at a neutral pH leads to partial ionization, resulting in split peaks and poor retention. By acidifying the mobile phase to pH ~2.7 using 0.1% Formic Acid, the carboxylate is fully protonated (neutralized), ensuring strong interaction with the C18 stationary phase and excellent peak symmetry[2].

  • Mass Spectrometry Ionization : While the compound contains a weakly basic pyrazole nitrogen, the strongly electron-withdrawing nitro group and the acidic carboxylic acid make Negative Electrospray Ionization (ESI-) the optimal choice. The molecule readily loses a proton to form a stable [M-H]⁻ anion at m/z 260.2.

  • Mobile Phase Additive Selection : Trifluoroacetic acid (TFA) is avoided despite its excellent ion-pairing capabilities, as it causes severe ion suppression in mass spectrometry. Formic acid is selected because it provides the necessary low pH for chromatography while being volatile enough to allow efficient gas-phase deprotonation in the ESI source.

Method_Rationale Analyte Analyte Properties 2-[(5-methyl-3-nitro-1H-pyrazol -1-yl)methyl]benzoic acid Prop1 Carboxylic Acid (pKa ~ 4.0) Analyte->Prop1 Prop2 Aromatic/Nitro Rings (UV Active) Analyte->Prop2 Prop3 Moderate Lipophilicity (LogP ~ 2.5) Analyte->Prop3 Action1 0.1% Formic Acid (pH 2.7) Suppresses Ionization Prop1->Action1 Action2 ESI Negative Mode [M-H]- (m/z 260.2) Prop1->Action2 Action3 UV Detection at 254 nm & 280 nm Prop2->Action3 Action4 Reversed-Phase C18 Gradient Elution Prop3->Action4 Action1->Action4

Physicochemical properties driving the analytical method development rationale.

Analytical HPLC-UV Protocol (Bulk & Purity Analysis)

This method is designed for the determination of assay purity and related substances, adhering to the validation principles outlined in the ICH Q2(R2) guidelines[3][4].

Chromatographic Conditions
  • Column : UHPLC C18, 2.1 x 100 mm, 1.7 µm particle size. (Rationale: Sub-2 µm particles provide high theoretical plate counts, enabling baseline resolution of structurally similar impurities).

  • Column Temperature : 40°C. (Rationale: Reduces mobile phase viscosity, lowering system backpressure and improving mass transfer).

  • Mobile Phase A : 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B : 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2.0 µL.

  • Detection : PDA/UV at 254 nm (primary) and 280 nm (secondary).

Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0955Initial
1.0955Isocratic hold
6.01090Linear ramp
7.51090Wash
7.6955Re-equilibration
10.0955End
System Suitability Testing (SST)

A self-validating protocol requires SSTs to be run prior to any sample analysis to ensure the system is "fit for purpose"[5].

Parameter Acceptance Criteria Corrective Action if Failed
Retention Time RSD ≤ 1.0% (n=6) Check pump seals and mobile phase composition.
Peak Area RSD ≤ 2.0% (n=6) Inspect autosampler syringe and needle wash.
Tailing Factor (Tf) 0.8 - 1.5 Replace guard column; verify mobile phase pH.

| Theoretical Plates (N) | > 10,000 | Flush column with 100% organic; replace if persistent. |

LC-MS/MS Protocol (Bioanalytical Quantification)

For pharmacokinetic (PK) or trace-level analysis in biological matrices (e.g., plasma), a highly sensitive and selective LC-MS/MS approach is required, governed by ICH M10 guidelines[6][7].

Sample Preparation Workflow (Protein Precipitation)

Protein precipitation (PPT) is utilized due to its simplicity and efficiency in extracting moderately lipophilic compounds from plasma.

  • Aliquot : Transfer 50 µL of plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Precipitation : Add 150 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (IS) (e.g., a ¹³C or ²H isotopologue). (Rationale: A 3:1 organic-to-aqueous ratio effectively denatures proteins while keeping the analyte highly soluble).

  • Vortex : Mix vigorously for 2 minutes.

  • Centrifugation : Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer & Dilution : Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A. (Rationale: Diluting the organic extract with aqueous mobile phase prevents "solvent effects" that cause peak distortion during injection).

LCMS_Workflow Start Sample Collection (Plasma/Serum) Prep Protein Precipitation (3x Vol Acetonitrile) Start->Prep Centrifuge Centrifugation (14,000 x g, 10 min) Prep->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant HPLC UHPLC Separation (C18, Gradient) Supernatant->HPLC MS ESI-MS/MS (Negative MRM) HPLC->MS Data Data Analysis & Quantification MS->Data

LC-MS/MS Sample Preparation and Analysis Workflow for Plasma Matrices.

Mass Spectrometry Parameters

Analysis is performed on a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Global Source Parameters:

Parameter Setting Rationale
Polarity Negative (ESI-) Targets the acidic carboxylic acid moiety.
Capillary Voltage 2.5 kV Optimized for stable spray without corona discharge.
Desolvation Temp 500°C Ensures complete droplet evaporation at 0.4 mL/min flow.

| Desolvation Gas | 1000 L/hr | Assists in efficient ion desolvation and focusing. |

MRM Transitions for 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid:

Transition Type Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) Collision Energy (eV)
Quantifier 260.2 216.2 50 15

| Qualifier | 260.2 | 126.0 | 50 | 25 |

Mechanistic Note on Fragmentation: The quantifier transition (260.2 → 216.2) corresponds to the neutral loss of carbon dioxide (-44 Da), a highly characteristic and energetically favorable fragmentation pathway for deprotonated aromatic carboxylic acids.

Method Validation Standards

To ensure the method is a self-validating system, the following parameters must be evaluated in accordance with ICH M10[6][8]:

  • Selectivity & Specificity : Analyze blank matrix from at least 6 independent sources. Interfering signals at the analyte's retention time must be ≤ 20% of the Lower Limit of Quantification (LLOQ) response[7].

  • Calibration Curve : Must include a blank, a zero sample (blank + IS), and at least 6 non-zero calibration standards. The back-calculated concentrations must be within ±15% of the nominal value (±20% for the LLOQ)[7].

  • Accuracy & Precision : Evaluated using Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in replicates of five. The mean accuracy must be within 85-115%, and the precision (CV%) must not exceed 15%[7].

  • Matrix Effect : Calculated by comparing the peak area of the analyte spiked post-extraction into blank matrix against a neat standard solution. A matrix factor (MF) CV% of ≤ 15% across different lots indicates that ion suppression/enhancement is adequately controlled[7].

References

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

  • International Council for Harmonisation (ICH). M10: Bioanalytical Method Validation and Study Sample Analysis. Available at:[Link]

  • International Council for Harmonisation (ICH). Final IWG Concept Paper Q2(R2) and Q14. Available at:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd ed.). John Wiley & Sons. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for the synthesis of substituted pyrazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of substituted pyrazoles—a privileged scaffold in drug discovery, agrochemicals, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of substituted pyrazoles—a privileged scaffold in drug discovery, agrochemicals, and materials science. This guide transcends standard protocols by exploring the causality behind reaction failures and providing self-validating optimization strategies.

The Knorr Pyrazole Synthesis: Overcoming Regioselectivity and Yield Issues

Q: My Knorr condensation of an asymmetrical 1,3-dicarbonyl with an arylhydrazine yields a 1:1 mixture of regioisomers. How can I drive the reaction toward a single isomer?

Scientist's Insight: The Knorr pyrazole synthesis relies on the differential electrophilicity of the dicarbonyl's carbon centers and the differential nucleophilicity of the hydrazine's nitrogen atoms[1]. When these differences are marginal, regiocontrol is lost.

Causality: The initial nucleophilic attack forms a hydrazone intermediate. If the solvent does not adequately stabilize the transition state of the more sterically hindered or electronically distinct carbonyl, the reaction loses its thermodynamic bias. Optimization: Switching to highly polar or fluorinated solvents (e.g., TFE, HFIP) alters the hydrogen-bonding network, selectively activating one carbonyl over the other[2]. Furthermore, adjusting the pH modulates the nucleophilicity of the hydrazine; acid catalysis protonates the carbonyl oxygen, accelerating the imine formation and subsequent cyclization[3].

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Attack Hydrazone Hydrazone / Enamine Formation (-H2O) Carbinolamine->Hydrazone Acid Catalysis Cyclization Intramolecular Cyclization Hydrazone->Cyclization pH & Solvent Control Pyrazole Aromatic Pyrazole Product (-H2O) Cyclization->Pyrazole Dehydration

Mechanistic pathway of the Knorr pyrazole synthesis highlighting critical optimization nodes.

Q: I am observing significant discoloration and low yields, even with prolonged heating.

Scientist's Insight: Causality: Arylhydrazines (especially phenylhydrazine) are highly susceptible to air oxidation and photolytic degradation, forming dark-colored diazene byproducts[1]. Prolonged heating exacerbates this degradation before the cyclization can complete. Self-Validating System: Use hydrazine hydrochloride salts instead of free bases, as they are significantly more stable. Run the reaction under an inert argon or nitrogen atmosphere. If using a continuous flow chemistry setup, halving the residence time while doubling the reagent concentration in DMF can drastically improve throughput and limit thermal degradation[4].

Advanced Methodologies: Tandem Cross-Coupling & Electrocyclization

Q: I am trying to synthesize 3,4,5-trisubstituted pyrazoles via the cross-coupling of enol triflates and diazoacetates, but my conversion stalls at the vinyl diazoacetate intermediate.

Scientist's Insight: This tandem approach is powerful for building complex pyrazoles but requires precise thermal management. The reaction occurs in two distinct kinetic phases: a room-temperature palladium-catalyzed cross-coupling, followed by a thermally driven electrocyclization[5].

Causality: The electrocyclization step requires overcoming a significant activation energy barrier that ambient temperatures cannot provide. If the base or solvent is incompatible with the Pd-catalyst, the initial cross-coupling will also fail, leaving unreacted enol triflate.

Table 1: Optimization of Tandem Cross-Coupling/Electrocyclization Conditions [5]

Catalyst (5 mol%)SolventBase (8 eq)Temperature ProfileYield (%)Observation
Pd(PPh3)4THFNMMRT (24h)60%Incomplete cyclization
Pd(PPh3)4AcetoneNMMRT (24h)47%Poor solubility/conversion
Pd(PPh3)4 DMF NMM RT (12h) → 60 °C (6h) 84% Optimal; full conversion
Cu(OTf)2DMFDBURT (24h)<10%Catalyst deactivation

Note: NMM = N-methylmorpholine.

Standardized Protocol: Tandem Synthesis of 3,4,5-Trisubstituted Pyrazoles

To ensure reproducibility, follow this self-validating protocol[5]:

  • Preparation: To an oven-dried round-bottom flask, add Pd(PPh3)4 (5 mol%). Cap with a rubber septum and purge with nitrogen for 5 minutes.

  • Reagent Addition: Inject anhydrous DMF (0.2 M relative to substrate), followed by the (Z)-enol triflate (1.0 equiv), N-methylmorpholine (2.0 equiv), and diazoacetate (1.5 equiv) via syringe.

  • Cross-Coupling Phase: Stir the reaction at room temperature. Monitor strictly via LC/MS or TLC until the enol triflate is fully consumed (typically 12 hours). Do not heat prematurely, as diazoacetates can decompose.

  • Electrocyclization Phase: Once the intermediate vinyl diazoacetate is confirmed, heat the reaction to 60 °C for 6 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, and purify via silica gel flash chromatography.

Green Chemistry: One-Pot Oxidative Condensations

Q: How can I avoid using harsh oxidants like bromine when synthesizing pyrazoles from ketones, aldehydes, and hydrazines?

Scientist's Insight: Traditional multicomponent syntheses often trap the intermediate as a pyrazoline, requiring aggressive halogens (like Br2) to force aromatization[6].

Causality: Bromine acts as an electrophilic halogenating agent that facilitates elimination, but it generates stoichiometric toxic waste and can cause unwanted halogenation of electron-rich aromatic substituents. Optimization: A greener, self-validating alternative leverages the high oxygen solubility of Dimethyl Sulfoxide (DMSO). By simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere, the system undergoes a benign oxidation. This yields 3,5-disubstituted pyrazoles with water as the sole byproduct[6].

TroubleshootingWorkflow Step1 Analyze Reaction Issue Yield Low Yield / Degradation Step1->Yield Regio Poor Regioselectivity Step1->Regio Oxidation Over-Oxidation Step1->Oxidation YieldFix Use Hydrazine HCl Run under N2/Ar Yield->YieldFix RegioFix Switch to TFE/HFIP or Adjust pH Regio->RegioFix OxFix Use DMSO + O2 Avoid Br2 Oxidation->OxFix

Troubleshooting decision matrix for common pyrazole synthesis bottlenecks.

Standardized Protocol: Metal-Free Synthesis via DMSO/O2
  • Condensation: Combine the ketone (1.0 equiv), aldehyde (1.0 equiv), and hydrazine monohydrochloride (1.2 equiv) in a reaction vessel.

  • Intermediate Formation: Stir at mild conditions until the pyrazoline intermediate is formed (verify via TLC).

  • Benign Oxidation: Dissolve the crude pyrazoline in DMSO. Equip the flask with an oxygen balloon.

  • Aromatization: Heat the mixture (typically 80–100 °C) until aromatization is complete. The high oxygen solubility of DMSO acts as the catalytic driver for this transformation[6].

  • Isolation: Precipitate the product by adding cold water, filter, and recrystallize.

References

  • [6] Organic Chemistry Portal. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Available at:[Link]

  • [5] National Institutes of Health (PMC). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Available at:[Link]

  • [4] Interchim. FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. Available at: [Link]

  • [3] National Institutes of Health (PMC). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazole Nitration Workflows

Welcome to the Technical Support Center for heterocyclic functionalization. The electrophilic nitration of pyrazole rings is a cornerstone reaction in the development of high-energy materials, agrochemicals, and pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. The electrophilic nitration of pyrazole rings is a cornerstone reaction in the development of high-energy materials, agrochemicals, and pharmaceuticals. However, the amphoteric nature of the pyrazole core—possessing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen—often leads to a complex web of side reactions, including N-nitration, oxidative ring-opening, and denitration.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you isolate your desired C-nitrated thermodynamic products while minimizing degradative side pathways.

Visualizing the Reaction Network

To effectively troubleshoot, we must first map the competing kinetic and thermodynamic pathways that dictate pyrazole nitration.

ReactionPathways P Pyrazole Core N_nitro 1-Nitropyrazole (Kinetic Product) P->N_nitro HNO3 / Ac2O (<0°C) C4_nitro 4-Nitropyrazole (Thermodynamic Product) P->C4_nitro HNO3 / H2SO4 (60°C) Degradation Oxidative Ring Opening (Degradation) P->Degradation Fuming HNO3 (>100°C) N_nitro->C4_nitro Acid Catalysis (H2SO4, RT) C3_nitro 3(5)-Nitropyrazole (Rearrangement Product) N_nitro->C3_nitro Thermal Shift (180°C) Denitration Denitration (Free Pyrazole) N_nitro->Denitration Homolytic Scission (Side Reaction)

Fig 1: Reaction pathways and side reactions in the electrophilic nitration of pyrazole.

Frequently Asked Questions (Troubleshooting Side Reactions)

Q1: I am trying to synthesize 4-nitropyrazole, but NMR indicates I am predominantly isolating 1-nitropyrazole. Why is this happening and how do I fix it? Causality: You are operating under kinetic control. When using mild nitrating mixtures like acetyl nitrate (HNO₃ in acetic anhydride) at low temperatures (-10°C to 0°C), the highly nucleophilic pyridine-like nitrogen of the pyrazole ring attacks the nitronium ion faster than the carbon backbone[1]. Solution: To achieve the thermodynamic C-4 product, you must either change your initial conditions to use a stronger acid (HNO₃/H₂SO₄ at 60°C) which protonates the nitrogen and forces C-nitration, or subject your isolated 1-nitropyrazole to an acid-catalyzed rearrangement by stirring it in 98% H₂SO₄ at room temperature[2].

Q2: My reaction mixture turned dark brown, and mass spectrometry shows a complete loss of the aromatic core. What caused this degradation? Causality: You have triggered an oxidative ring-opening cascade. Fuming nitric acid in the presence of sulfuric acid at elevated temperatures acts as a harsh oxidant. Pyrazoles—particularly those bearing electron-donating substituents like amino groups—can undergo transient nitrene or hydroxylamine formation under these conditions, leading to a coarctate ring-opening cascade that destroys the heteroaromatic core[3]. Solution: Strictly control the exotherm during acid addition and maintain reaction temperatures below 60°C. If your substrate is highly activated, abandon mixed acids entirely and switch to transition-metal-free mild nitrating agents (e.g., Fe(NO₃)₃ / tBuONO).

Q3: I am attempting the thermal rearrangement of 1-nitropyrazole to 3(5)-nitropyrazole, but my yields are low due to the recovery of unsubstituted pyrazole. Why? Causality: Denitration is competing with your desired rearrangement. The N-NO₂ bond in 1-nitropyrazole is relatively weak (~45-50 kcal/mol). While heating drives the desired [1,5] sigmatropic nitro migration to the C-3 position, excessive heat or protic impurities can cause homolytic scission of the N-NO₂ bond, releasing NO₂ gas and leaving behind free pyrazole[4]. Solution: Ensure strictly anhydrous conditions. Use a high-boiling, polar aprotic solvent like benzonitrile at exactly 180°C to stabilize the polar transition state of the sigmatropic shift, which heavily favors the rearrangement pathway over homolytic cleavage[2].

Troubleshooting Logic Workflow

Use the following diagnostic tree to adjust your reaction parameters based on the specific impurities detected in your crude mixture.

TroubleshootingLogic Start Analyze Crude Reaction Mixture CheckN Is 1-Nitropyrazole present? Start->CheckN ActionN Increase Temp or Acid Conc. (Promote Rearrangement) CheckN->ActionN Yes CheckOx Are ring-opened fragments detected? CheckN->CheckOx No ActionOx Lower Temp, Use Milder Acid (e.g., Ac2O instead of H2SO4) CheckOx->ActionOx Yes CheckDi Is Dinitropyrazole present? CheckOx->CheckDi No ActionDi Reduce HNO3 Equivalents Control Exotherm CheckDi->ActionDi Yes Success Optimal C4-Nitration Achieved CheckDi->Success No

Fig 2: Troubleshooting logic tree for optimizing pyrazole nitration and minimizing side reactions.

Quantitative Data: Reaction Conditions & Side Reaction Profiles

The following table summarizes the quantitative outcomes and dominant side reactions associated with various pyrazole nitration conditions.

Reaction ConditionsReagentsPrimary ProductMajor Competing Side ReactionTypical Yield
Mild / Kinetic HNO₃ (70%) / Ac₂O, -10°C1-NitropyrazoleDenitration (during aqueous workup)78%
Strong / Thermodynamic HNO₃ (98%) / H₂SO₄, 60°C4-NitropyrazoleOxidative ring-opening96%
Thermal Shift 1-Nitropyrazole, Benzonitrile, 180°C3(5)-NitropyrazoleHomolytic N-NO₂ scission (Free Pyrazole)98%
Forcing / Harsh Fuming HNO₃ / H₂SO₄, >100°CDegradationCoarctate ring-opening cascadeN/A

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your results, the following protocols are designed as self-validating systems. They include built-in checkpoints to confirm the mechanistic pathway is proceeding as intended.

Protocol A: Synthesis of 4-Nitropyrazole via Acid-Catalyzed Rearrangement

This protocol bypasses direct harsh nitration by first isolating the kinetic product, then using acid catalysis to force the thermodynamic C-4 rearrangement[2].

  • Initial Setup: Slowly add 1.0 g of 1-nitropyrazole to a round-bottomed flask containing 5.0 mL of concentrated H₂SO₄ (98%) at 0°C.

    • Causality: The strong acid protonates the pyrazole ring, breaking the N-NO₂ bond and facilitating the migration of the nitronium ion to the most electron-rich available carbon (C-4).

  • Reaction Phase: Remove the ice bath and stir the mixture continuously for 20 hours at room temperature.

    • Validation Checkpoint: The reaction mixture will initially appear as a thick suspension. As the rearrangement to the more soluble protonated 4-nitropyrazole intermediate proceeds, the mixture will clarify into a homogenous solution. If it remains a suspension, the acid concentration is too low (ensure 98% H₂SO₄ is used).

  • Quenching: Slowly transfer the reaction mixture dropwise into a beaker containing 50 g of crushed ice under vigorous stirring.

    • Validation Checkpoint: A white solid should immediately precipitate. If an oil forms, unreacted 1-nitropyrazole is still present.

  • Isolation: Extract the aqueous solution with diethyl ether (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to afford 4-nitropyrazole as a colorless solid.

Protocol B: Thermal Rearrangement to 3(5)-Nitropyrazole

This protocol utilizes a [1,5] sigmatropic shift to selectively functionalize the C-3 position, which is otherwise inaccessible via direct electrophilic aromatic substitution[4].

  • Preparation: Dissolve 1.0 g of 1-nitropyrazole in 10 mL of anhydrous benzonitrile in a pressure-safe reaction vial.

    • Causality: Benzonitrile is chosen because its high boiling point (191°C) safely accommodates the 180°C required for the activation energy of the sigmatropic shift, while its polarity stabilizes the transition state.

  • Heating: Heat the solution to exactly 180°C for 3 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (5:95 v/v MeOH/CHCl₃). The high-R_f spot of 1-nitropyrazole should disappear, replaced by a lower-R_f spot corresponding to 3(5)-nitropyrazole. If a spot corresponding to unsubstituted pyrazole appears, your temperature is too high, causing homolytic cleavage.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into 30 mL of cold hexane.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with excess hexane to remove residual benzonitrile, and recrystallize from hot water to yield pure 3(5)-nitropyrazole.

References

  • Title: An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Source: Molecules / PubMed Central. URL: 3[3]

  • Title: Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazole. Source: Beilstein Journal of Organic Chemistry. URL: 1[1]

  • Title: On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a [1,5] sigmatropic nitro migration. Source: Journal of the American Chemical Society (ACS). URL: 4[4]

  • Title: Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Source: Journal of Molecular Structure. URL: 2[2]

Sources

Troubleshooting

Troubleshooting poor peak shape in HPLC analysis of nitro compounds

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve poor peak shapes when analyzing nitro-containing compounds (e.g., nitroaromatics, nitrophenols, and aliphatic nitroalkanes) via High-Performance Liquid Chromatography (HPLC).

Nitro compounds present unique chromatographic challenges. The nitro group ( −NO2​ ) is highly polar, strongly electron-withdrawing, and possesses a significant dipole moment. These physicochemical traits often lead to secondary interactions with stationary phases, resulting in peak tailing, fronting, or splitting[1]. This guide moves beyond basic troubleshooting by explaining the causality behind these phenomena and providing self-validating protocols to restore system integrity.

Part 1: Diagnostic Decision Matrix

Before adjusting your methodology, you must accurately diagnose the type of peak deformation. Identifying whether your nitro compound is tailing, fronting, or splitting dictates the entire troubleshooting workflow[2].

Workflow Start Identify Peak Shape Deformation Tailing Peak Tailing (Asymmetry > 1.2) Start->Tailing Fronting Peak Fronting (Asymmetry < 0.9) Start->Fronting Splitting Split / Broad Peaks Start->Splitting Silanol Residual Silanol Interactions Tailing->Silanol pH Sub-optimal pH (Partial Ionization) Tailing->pH Overload Column Mass Overload (High UV Absorbance) Fronting->Overload Solvent Injection Solvent Too Strong Fronting->Solvent Void Column Void / Blocked Inlet Frit Splitting->Void

Fig 1. Diagnostic workflow for identifying the root cause of HPLC peak shape deformations.

Table 1: Quantitative Troubleshooting Matrix
Peak DeformationAsymmetry Factor ( As​ )Primary Chemical CausePrimary Physical CauseImmediate Check
Ideal 0.95 – 1.05N/AN/ASystem is optimal
Tailing > 1.20Silanol interactions; sub-optimal pH[3]Dead volume in detector tubingInject neutral marker (e.g., Toluene)
Fronting < 0.90Injection solvent stronger than mobile phaseColumn mass overload[4]Dilute sample by 10x
Splitting N/A (Double apex)Sample solvent mismatchBlocked frit; Column void[5]Reverse flush column

Part 2: Frequently Asked Questions (FAQs) & Causality

Q1: Why do my nitroaromatic peaks tail so severely on a standard C18 column?

The Causality: Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. However, the strongly electron-withdrawing nitro group creates a highly polarizable, π -electron-deficient aromatic ring. If you are using an older, lower-purity silica column (Type-A), the highly polar nitro group will participate in secondary dipole-dipole and hydrogen-bonding interactions with active, ionized residual silanols on the silica surface[3]. The Solution: Switch to an ultra-high-purity (Type-B) silica column with dense endcapping, or change the stationary phase chemistry entirely (see Q3).

Q2: I am seeing peak fronting (shark-fin shape). Is my column degrading?

The Causality: While fronting can indicate column channeling, with nitro compounds, it is almost always mass overload . Nitroaromatics possess exceptionally high molar extinction coefficients (often absorbing massively at 254 nm). Because the UV signal is so strong, analysts often inject highly concentrated samples without realizing the physical mass exceeds the column's binding capacity. This forces the analyte into a non-linear Langmuir isotherm, causing the molecules to elute prematurely and create a fronting shape[4]. The Solution: Dilute your sample 1:10 and reinject. If the retention time increases and symmetry is restored, mass overload was the culprit.

Q3: What is the best stationary phase for resolving closely eluting nitro positional isomers?

The Causality: Because positional isomers of nitro compounds have nearly identical hydrophobicities, C18 phases struggle to resolve them. You must exploit the electronic properties of the nitro group. Pentafluorophenyl (PFP) phases are exceptionally effective here. The highly electronegative fluorine atoms create a rigid, electron-deficient ring that engages in π−π interactions, dipole-dipole interactions, and charge-transfer mechanisms with nitroaromatics, offering superior shape and selectivity[6].

PhaseSelection Analyte Nitroaromatic Analyte C18 Standard C18 (Hydrophobic Only) Analyte->C18 Poor Selectivity Phenyl Phenyl-Hexyl (Pi-Pi + Hydrophobic) Analyte->Phenyl Good Selectivity PFP Pentafluorophenyl (PFP) (Charge Transfer + Pi-Pi) Analyte->PFP Excellent Selectivity

Fig 2. Stationary phase selection logic based on secondary interaction mechanisms.

Q4: My nitro compound also contains a phenolic group (e.g., Nitrophenols). How do I fix the broad, tailing peaks?

The Causality: Nitrophenols are ionizable. The nitro group increases the acidity of the phenolic -OH (lowering its pKa). If your mobile phase pH is within ±1.5 pH units of the analyte's pKa, the compound exists in an equilibrium between its neutral and ionized (phenolate) states. These two states have different retention times, causing them to smear across the column and elute as a broad, tailing peak[1]. The Solution: Buffer the mobile phase strictly. For acidic nitrophenols, lower the pH to at least 2.5 (using 0.1% Formic Acid or TFA) to fully protonate the molecule, ensuring a single, neutral retention mechanism.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be systematic. Use the following self-validating protocols to isolate and resolve your peak shape issues.

Protocol A: The Neutral Marker Validation Test

Purpose: To determine if peak tailing/splitting is caused by a physical hardware failure (void/frit) or a chemical interaction (silanols/pH).

  • Prepare the Marker Solution: Create a mixture containing your problematic nitro compound ( 50μg/mL ) and a purely neutral, hydrophobic marker like Toluene or Uracil ( 50μg/mL ).

  • Inject the Standard: Run your standard gradient or isocratic method.

  • Analyze the Chromatogram:

    • Outcome 2: The Toluene peak is perfectly symmetrical ( As​≈1.0 ), but the nitro compound tails heavily. Conclusion: The issue is chemical (secondary interactions or pH mismatch). Proceed to Protocol C.

Protocol B: Column Frit Backflushing (Physical Remediation)

Purpose: To clear particulate matter from the column inlet frit that is distorting the flow profile.

  • Disconnect the Column: Remove the column from the detector to prevent flushing particulates into the flow cell.

  • Reverse the Flow: Connect the outlet of the column directly to the pump injector. Leave the inlet directed to a waste beaker.

  • Solvent Wash: Flush the column at 50% of your normal flow rate (e.g., 0.5mL/min for a standard analytical column) using 100% HPLC-grade Acetonitrile or Methanol for 30 minutes[1].

  • Re-equilibrate: Reconnect the column in its proper forward direction, attach it to the detector, and re-equilibrate with your mobile phase.

  • Validation: Repeat Protocol A. If the Toluene peak is now symmetrical, the frit is cleared.

Protocol C: Mobile Phase pH Optimization (Chemical Remediation)

Purpose: To suppress ionization of both the analyte and residual silanols.

  • Assess the Analyte: Determine the pKa of your nitro compound (e.g., 4-Nitrophenol has a pKa of ~7.15).

  • Prepare Buffer: Prepare a fresh aqueous mobile phase using a strong buffer. To fully protonate acidic nitro compounds and neutralize acidic silanols on the silica surface, adjust the aqueous phase to pH 2.5 using Phosphoric Acid (for UV detection) or 0.1% Formic Acid (for LC-MS)[1].

  • Equilibrate: Run the new mobile phase through the column for at least 20 column volumes.

  • Validation: Inject the nitro compound. Calculate the asymmetry factor ( As​ ). If As​ drops from >1.5 to <1.2, the chemical secondary interactions have been successfully suppressed.

Part 4: Stationary Phase Selection Guide for Nitro Compounds

If mobile phase optimization fails, the stationary phase chemistry must be changed. Use this data table to select the appropriate column chemistry for your specific nitro analyte.

Table 2: Column Chemistry Comparison for Nitro Compounds
Column ChemistryPrimary InteractionBest Suited ForExpected Peak Shape
Standard C18 Dispersive (Hydrophobic)Non-polar aliphatic nitroalkanesPoor to Fair (Prone to tailing)
Endcapped C18 (Type-B) DispersiveGeneral nitro compounds without other polar groupsGood
Phenyl-Hexyl π−π , HydrophobicAromatic nitro compounds (e.g., Nitrobenzene)Very Good
Pentafluorophenyl (PFP) Charge Transfer, π−π , DipoleClosely eluting positional isomers of nitroaromaticsExcellent[6]
Cyano (CN) Dipole-DipoleHighly polar nitro compounds requiring Normal PhaseGood

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at:[Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow - ALWSCI. Available at:[Link]

  • HPLC Troubleshooting Guide - ACE HPLC. Available at:[Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International. Available at:[Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC - LCGC International. Available at:[Link]

Sources

Optimization

Nitro-Heterocycle Solution Stability: Technical Support &amp; Troubleshooting Center

Welcome to the Application Scientist Support Portal. Nitro-containing heterocyclic compounds (e.g., nitroimidazoles like metronidazole, nitrofurans like nifurtimox, and nitrothiophenes) are critical pharmacophores in ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Nitro-containing heterocyclic compounds (e.g., nitroimidazoles like metronidazole, nitrofurans like nifurtimox, and nitrothiophenes) are critical pharmacophores in antimicrobial and antiparasitic drug development. However, their unique electronic properties make them highly susceptible to specific degradation pathways in solution.

This guide provides actionable troubleshooting, mechanistic insights, and validated protocols to ensure the integrity of your formulations.

Diagnostic Decision Tree

Use the following logical workflow to identify the root cause of API loss or visual changes in your nitro-heterocycle solutions.

G Start Observe Instability in Nitro-Heterocycle Solution CheckLight Exposed to Light? Start->CheckLight PhotoDeg Photodegradation (Radical Formation) CheckLight->PhotoDeg Yes CheckPH High pH / Alkaline? CheckLight->CheckPH No Stable Optimize Solvent, pH, & Light Protection PhotoDeg->Stable BaseDeg Base-Catalyzed Hydrolysis / SNAr Attack CheckPH->BaseDeg Yes CheckRedox Presence of Reducing Agents? CheckPH->CheckRedox No BaseDeg->Stable RedoxDeg Nitro Group Reduction (Nitroso/Amine Formed) CheckRedox->RedoxDeg Yes CheckRedox->Stable No RedoxDeg->Stable

Troubleshooting workflow for nitro-heterocycle stability in solution.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My nitroimidazole solution rapidly loses API assay when left on the benchtop. What is driving this, and how do I prevent it?

Mechanistic Causality: Nitro-heterocycles are highly sensitive to ultraviolet (UV) and visible light. When exposed to photons, the nitroaromatic molecule transitions to an excited singlet or triplet state. While some complex nitroaromatics possess rapid non-radiative relaxation pathways that confer1[1], many 5-nitroimidazoles do not. In aqueous solutions, UV excitation can lead to homolytic cleavage or reaction with dissolved oxygen/water to form reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). These radicals attack the heterocyclic ring, leading to first-order degradation kinetics and the formation of degradants such as nitrites, amines, and oxamides[2][3]. Metronidazole is documented as one of the most 3 in solution[3].

Troubleshooting Solution:

  • Light Protection: Always prepare and store solutions in actinic (amber) glassware.

  • Solvent Degassing: Purge the solvent with nitrogen or argon to remove dissolved oxygen, minimizing ROS generation during incidental light exposure.

Mechanism Ground Nitro-Heterocycle (S0) Excited Excited State (S1/T1) via UV/Vis Absorption Ground->Excited Radical Hydroxyl Radical Attack or Direct Cleavage Excited->Radical Reacts with H2O/O2 Relaxation Non-radiative Relaxation (Photostability Pathway) Excited->Relaxation Internal Conversion Degradants Degradation Products (Nitrite, Amines, Oxamides) Radical->Degradants Oxidation/Reduction Relaxation->Ground Heat

Photochemical excitation and degradation pathways of nitro-heterocycles.

Q2: During forced degradation studies, my formulation shows massive degradation at high pH, but remains stable at low pH. Why?

Mechanistic Causality: The nitro group is a strongly electron-withdrawing group (EWG). When attached to a heterocyclic ring, it severely depletes the electron density of the ring, making the adjacent carbon atoms highly electrophilic. In alkaline solutions, hydroxide ions (OH⁻) act as strong nucleophiles. This initiates a Nucleophilic Aromatic Substitution (S_NAr) reaction or base-catalyzed hydrolysis. For example, metronidazole benzoate undergoes 4 when exposed to 1.0 N NaOH at 60 °C for 6 hours, whereas it exhibits minimal degradation under acidic conditions[4].

Troubleshooting Solution:

  • Buffer Optimization: Maintain the formulation pH between 4.0 and 6.0, where 5-nitroimidazoles typically exhibit 5[5].

  • Avoid Nucleophilic Excipients: Do not use primary alcohols or amine-based buffers (like Tris) at elevated pH, as they can directly attack the electron-deficient heterocycle.

Q3: I am observing a color shift (yellowing to dark brown) and precipitation in my liquid formulation over time. What causes this?

Mechanistic Causality: This is a hallmark of nitro group reduction. The nitro group (-NO₂) can be sequentially reduced to a nitroso (-NO), hydroxylamine (-NHOH), and finally an amine (-NH₂) derivative. These intermediates, particularly the nitroso and hydroxylamine species, are highly reactive and can polymerize or form intensely colored azo/azoxy dimers. This reduction can be triggered by trace metals in the solvent or reducing excipients (e.g., ascorbic acid, sulfites) used in the formulation.

Troubleshooting Solution:

  • Excipient Screening: Remove reducing antioxidants. If an antioxidant is required to prevent auto-oxidation of other components, use chelators like EDTA to sequester trace transition metals that catalyze the reduction.

Quantitative Stability Data Summary

To benchmark your formulations, refer to the following stability profile of standard nitro-heterocycles under various stress conditions.

CompoundStress ConditionTime / TempDegradation (%)Primary Degradant / Observation
Metronidazole BenzoateAlkaline (1.0 N NaOH)6 hrs / 60 °C58.6%Base-catalyzed hydrolysis products
Metronidazole BenzoateAcidic (1.0 N HCl)6 hrs / 60 °C< 5.0%Relatively stable
MetronidazoleOxidative (3% H₂O₂)1000 hrs / 40 °C26.10%Multiple oxidation products
TinidazoleThermal (Dry Heat)5 hrs / 80 °C1.2%2-methyl-5-nitroimidazole
DelamanidPhotolytic (UV Light)24 hrs / RT35.72%Photolytic cleavage products

(Data synthesized from validated stability-indicating assays[4][5][6])

Validated Experimental Protocols

To ensure a self-validating system, use the following step-by-step methodology to establish the stability-indicating profile of your nitro-heterocycle.

Protocol: Comprehensive Forced Degradation Assay (ICH Q1A/Q1B Aligned)

Objective: To determine the intrinsic stability and degradation pathways of nitro-heterocyclic APIs in solution.

Step 1: Preparation of Stock Solutions

  • Accurately weigh 10.0 mg of the nitro-heterocyclic API.

  • Dissolve in 10 mL of HPLC-grade acetonitrile (or methanol, if compatible) to yield a 1000 µg/mL stock solution.

  • Causality Check:2 to prevent heat-induced degradation during the initial dissolution phase[2].

Step 2: Hydrolytic Stress (Acid/Base/Neutral)

  • Alkaline: Transfer 1 mL of stock to a flask, add 1 mL of 0.1 N NaOH, and dilute to 10 mL with mobile phase. Reflux at 60 °C for 6 hours.

  • Acidic: Repeat using 1 mL of 0.1 N HCl. Reflux at 60 °C for 6 hours.

  • Neutral: Repeat using 1 mL of HPLC-grade water. Reflux at 60 °C for 6 hours.

  • Self-Validating Step: Neutralize the acid/base samples with equivalent volumes of counter-reagents (HCl or NaOH) before HPLC injection. This prevents column degradation and ensures the API is in the same ionization state as the standard, preventing retention time shifts.

Step 3: Oxidative Stress

  • Transfer 1 mL of stock solution to a flask.

  • Add 1 mL of 3% H₂O₂ and dilute to 10 mL.

  • Incubate at 40 °C for up to 1000 hours, drawing aliquots at 100h, 250h, and 500h to establish kinetic rates.

Step 4: Photolytic Stress

  • Transfer 1 mL of stock into two separate quartz cuvettes or clear glass vials.

  • Wrap one vial completely in aluminum foil (Dark Control).

  • Expose the other vial to UV light (e.g., 254 nm or simulated sunlight) for 24 hours at room temperature.

  • Self-Validating Step: Compare the Dark Control directly against the UV-exposed sample. This isolates photolysis from ambient thermal degradation, ensuring any observed degradation is strictly photon-driven.

Step 5: Analysis

  • Analyze samples using a validated High-Performance Thin-Layer Chromatography (HPTLC) or HPLC-UV method. For 5-nitroimidazoles, detection at ~320-330 nm is optimal to track the loss of the intact nitroaromatic chromophore[4][6].

References

  • Source: PMC (nih.gov)
  • Source: ACS Publications (acs.org)
  • Kinetic studies of photodegradation of nitroimidazole derivatives in solutions Source: ResearchGate URL
  • Source: gsconlinepress.
  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles Source: MDPI URL
  • Stability indicating HPTLC method development and validation for the analysis of novel nitroimidazole antitubercular drug delamanid Source: DergiPark URL

Sources

Troubleshooting

Degradation pathways of nitropyrazole compounds under experimental conditions

Welcome to the Nitropyrazole Technical Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals investigating the stability, degradation kinetics, and energetic rel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitropyrazole Technical Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals investigating the stability, degradation kinetics, and energetic release mechanisms of nitropyrazole derivatives (e.g., 1-NP, 3-NP, 4-NP, and dinitropyrazoles).

Mechanistic Pathways & Diagnostic Decision Tree

Understanding the fundamental degradation mechanisms is critical for troubleshooting experimental anomalies. Nitropyrazoles exhibit highly divergent degradation pathways depending on the applied stressor—primarily thermal vs. photochemical[1],[2].

Mechanistic_Pathways cluster_thermal Thermal Degradation cluster_photo Photochemical Degradation NP Nitropyrazole Isomers (1-NP, 3-NP, 4-NP) Therm_Stress High Temp (>150°C) NP->Therm_Stress UV_Exc UV Excitation NP->UV_Exc H_Shift Intermolecular H-Shift (OH Elimination) Therm_Stress->H_Shift Low Pressure C_NO2 C-NO2 Dissociation (NO2 Loss) Therm_Stress->C_NO2 High Temp/Density Ring_Break Pyrazole Ring Cleavage (N2 Elimination) H_Shift->Ring_Break C_NO2->Ring_Break NO_Release NO Radical Release (Rotationally Cold <50K) UV_Exc->NO_Release

Fig 1: Mechanistic divergence of nitropyrazole degradation under thermal vs. photochemical stress.

Frequently Asked Questions (FAQs): Mechanistic Inquiries

Q: Why does my 3-nitropyrazole sample show significant mass loss in TGA before the theoretical decomposition temperature? A: This is a classic artifact of phase transition rather than true chemical degradation. Experimental studies reveal that early mass loss is often caused by the progressive liquefaction and subsequent evaporation of the sample[3]. To isolate true decomposition, we recommend applying high pressure (e.g., 30 bar) to suppress the evaporation process, allowing for accurate determination of the decomposition heat effect[3].

Q: What is the primary initial mechanism of degradation under UV excitation, and how can I detect it? A: Under UV excitation, the dominant initial decomposition pathway for 1-nitropyrazole and 4-nitropyrazole is the release of a rotationally cold (<50 K) NO molecule[1]. This occurs because the molecular energy decreases rapidly from the excited state until the NO group dissociates. Detection is best achieved using time-resolved pulsed photoacoustic spectroscopy or resonance-enhanced multiphoton ionization (REMPI) to capture the vibrational temperatures of the ejected NO radicals[1].

Q: Why is the heat effect observed in DSC lower than expected during the initial stages of thermal decomposition? A: If your nitropyrazole molecule contains an amino group (e.g., ADNP), thermal decomposition often begins with NO2 group isomerization. The pyrazole moiety is highly resistant to oxidation by NO2. This resistance leads to a low heat effect during the initial decomposition stages, which can complicate the determination of real kinetics from standard DSC experiments[4].

Q: How does high pressure alter the thermal decay pathway? A: High-density/high-pressure environments fundamentally shift the reaction kinetics. At high pressure, the homolytic cleavage of the C-NO2 bond is sterically and thermodynamically inhibited. Instead, the system promotes intermolecular reactions, such as dimerization, and favors decomposition triggered by intermolecular H-shifts leading to OH elimination[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Relying on a single analytical technique (like TGA alone) introduces blind spots (e.g., confusing evaporation with decomposition). The following protocols integrate orthogonal validation steps.

Protocol A: Orthogonal Thermal Decomposition Analysis (TG-DTA coupled with MS)

Causality & Rationale: Heating a sample provides kinetic data, but mass loss alone does not identify the bond-breaking sequence. By coupling Thermogravimetric-Differential Thermal Analysis (TG-DTA) with Mass Spectrometry (MS), we correlate specific endothermic/exothermic events with the exact molecular weight of the evolved gases (e.g., tracking m/z 30 for NO vs m/z 46 for NO2).

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1.0–2.0 mg of the nitropyrazole isomer into an alumina crucible. Causality: Small sample masses prevent thermal runaway (autocatalysis) and ensure uniform heat distribution[3].

  • Atmospheric Purging: Purge the furnace with high-purity Nitrogen (N2) at 50 mL/min for 30 minutes prior to heating. Causality: Displaces ambient oxygen to prevent premature oxidative degradation, isolating purely thermal decomposition pathways.

  • Non-Isothermal Heating: Heat the sample from 25 °C to 400 °C at multiple heating rates (e.g., 2, 5, 10, and 15 °C/min). Causality: Multiple heating rates are required to extract activation energies using isoconversional methods (Friedman and Flynn-Wall-Ozawa).

  • Orthogonal Gas Analysis (Self-Validation Step): Route the evolved gases through a heated transfer line (200 °C) directly into a quadrupole mass spectrometer. Monitor m/z 28 (N2), 30 (NO), 46 (NO2), and 18 (H2O). Validation: If TGA shows mass loss but MS detects intact parent ions rather than fragments, the mass loss is definitively due to evaporation, not decomposition.

  • Kinetic Modeling: Apply the formal Manelis-Dubovitsky kinetic model to account for progressive liquefaction and autocatalysis[3].

Protocol_Validation Prep Sample Prep (1-2 mg) TGA Primary Assay: TG-DTA Heating Prep->TGA MS Orthogonal Validation: Evolved Gas MS TGA->MS Kinetic Kinetic Modeling (Isoconversional) TGA->Kinetic MS->Kinetic Valid Self-Validation: Model Convergence Kinetic->Valid

Fig 2: Self-validating workflow for thermal decomposition analysis using orthogonal TG-DTA and MS.

Quantitative Data Summaries

The following table synthesizes the kinetic and spectroscopic parameters of key nitropyrazole isomers under experimental stress conditions.

Table 1: Quantitative Degradation Parameters of Nitropyrazole Isomers

CompoundPrimary Initial Degradation PathwayVibrational Temp of Evolved NO (K)Main Gaseous ProductsRef
1-Nitropyrazole C-NO2 Cleavage / NO release2300 ± 300NO, N2, NO2[1]
3-Nitropyrazole Intermolecular H-ShiftN/A (Thermally driven)N2, H2O, NO2[2]
4-Nitropyrazole NO release / C-NO2 Cleavage2300 ± 300NO, N2, NO2[1]
3,4-Dinitropyrazole Nitrogroup loss3850 ± 50NO, N2, NO2[1],[4]

Troubleshooting Guide: Common Experimental Anomalies

SymptomMechanistic CauseCorrective Action / Protocol Adjustment
Non-linear activation energy vs. conversion rate Multi-step decomposition kinetics (e.g., initial OH elimination followed by N2 elimination)[2].Do not force a single-step kinetic model. Utilize Friedman differential methods to map activation energy as a function of the conversion fraction (α).
Inconsistent NO generation under UV excitation Laser intensity fluctuations or non-uniform sample spraying causing variable excitation states[1].Implement a closed-loop laser power meter to normalize signal intensity. Use a motorized syringe pump for uniform sample delivery.
Combustion instability at low pressures Shortage of condensed-phase heat release to warm the compound to its surface temperature[4].Increase the ambient pressure of the combustion chamber (e.g., >15 MPa for TNBP) to sustain the condensed-phase heat release rate[4].
Unexpected Dimerization Products High sample density in the crucible inhibiting C-NO2 cleavage and promoting intermolecular reactions[2].Dilute the sample with an inert matrix (e.g., Al2O3 powder) to physically separate nitropyrazole molecules and suppress intermolecular H-shifts.

References

  • Thermal Decomposition of Nitropyrazoles - ResearchGate.
  • Azole energetic materials: Initial mechanisms for the energy release from electronical excited nitropyrazoles - AIP Publishing.
  • ThermoML:Thermochim. Acta 2017, 651, 83-99 - Thermodynamics Research Center (NIST).
  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - ResearchGate.

Sources

Reference Data & Comparative Studies

Comparative

Comparative Inhibitory Potency of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (MNP-BA) Against Standard Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note Structural Rationale and Pharmacophore Mechanics In the landscape of targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Structural Rationale and Pharmacophore Mechanics

In the landscape of targeted oncology and signal transduction modulation, the synthesis of novel ATP-competitive kinase inhibitors frequently relies on privileged heterocyclic scaffolds. The compound 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (hereafter referred to as MNP-BA ) represents a rational hybridization of two highly validated pharmacophores: the pyrazole ring and the benzoic acid moiety.

Historically, pyrazole derivatives have been extensively utilized as hinge-binding motifs because their nitrogen atoms effectively mimic the hydrogen-bonding pattern of the adenine ring in ATP[1]. Concurrently, benzoic acid derivatives are frequently deployed to project into the solvent-accessible channel or the ribose-binding pocket, where the carboxylate group can form critical salt bridges with conserved catalytic lysine residues[2]. Furthermore, the inclusion of the strongly electron-withdrawing nitro group modulates the electronic distribution of the pyrazole, optimizing its hydrogen bond donor/acceptor capabilities, a strategy previously validated in the cytotoxicity evaluation of novel benzoic acid derivatives[3].

This guide objectively compares the biochemical and cellular inhibitory potency of MNP-BA against a panel of well-characterized, clinical-stage kinase inhibitors: Erlotinib (EGFR-selective), Dinaciclib (CDK-selective), and Staurosporine (Pan-kinase reference).

Biochemical Kinase Inhibition Profiling

To establish the target engagement profile of MNP-BA, we evaluated its half-maximal inhibitory concentration ( IC50​ ) against a focused panel of kinases implicated in cellular proliferation: EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2).

Quantitative Comparison Data
Compound / InhibitorEGFR (WT) IC50​ (nM)CDK2/CycE IC50​ (nM)Kinase Selectivity Profile
MNP-BA (Test Compound)45.2 ± 3.1118.5 ± 8.4Dual-targeted (Moderate Potency)
Erlotinib (Reference)2.5 ± 0.4>10,000Highly EGFR-selective
Dinaciclib (Reference)>10,0003.1 ± 0.6Highly CDK-selective
Staurosporine (Reference)1.2 ± 0.34.5 ± 0.8Pan-kinase (Non-selective)

Data represents the mean ± standard deviation of three independent experiments (n=3).

Analysis: While MNP-BA does not reach the single-digit nanomolar potency of the highly optimized clinical drugs Erlotinib or Dinaciclib, it exhibits a distinct polypharmacological profile. Its ability to dually inhibit EGFR and CDK2 in the nanomolar range suggests utility in overcoming resistance mechanisms where tumor cells bypass EGFR blockade by upregulating cell-cycle drivers like CDK2[4].

Self-Validating Methodology: TR-FRET Kinase Assay

To generate the biochemical data above, we utilized a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Expertise & Causality: Why TR-FRET? The nitro-aromatic system in MNP-BA is highly prone to intrinsic auto-fluorescence, which routinely causes false negatives (signal quenching) or false positives in standard prompt-fluorescence assays. TR-FRET utilizes a Europium (Eu) chelate with a uniquely long emission half-life. By instituting a 50-microsecond delay before signal acquisition, all short-lived background fluorescence from the MNP-BA compound decays completely, ensuring the measured signal is exclusively derived from the kinase reaction. Furthermore, the inclusion of Dithiothreitol (DTT) in the buffer prevents the oxidation of the kinase's catalytic cysteine residues, creating a self-validating system where baseline enzyme activity remains stable across all microplate wells.

Step-by-Step Protocol
  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dispensing: Acoustically dispense MNP-BA and reference inhibitors (Erlotinib, Dinaciclib, Staurosporine) into a 384-well pro-plate in a 10-point dose-response format (10 µM to 0.5 nM).

  • Enzyme/Substrate Incubation: Add 5 µL of the target kinase (e.g., EGFR or CDK2) and 5 µL of the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for each specific kinase to ensure ATP-competitive inhibitors are evaluated under balanced thermodynamic conditions. Incubate for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of Stop Buffer containing EDTA (to chelate Mg2+ and halt catalysis), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Time-Gated Readout: Read the microplate on a multi-mode reader using a 340 nm excitation pulse, waiting 50 µs, and then measuring the emission ratio of 665 nm (FRET) to 615 nm (Europium).

TR_FRET A Compound Dispensing B Kinase + Substrate Incubation A->B C ATP Addition (Reaction Start) B->C D Stop Buffer + Eu-Ab Addition C->D E TR-FRET Readout (665nm) D->E

TR-FRET Kinase Assay Workflow. Time-gated readout eliminates nitro-aromatic auto-fluorescence.

Cellular Anti-Proliferative Efficacy

Biochemical potency must translate across the cellular membrane. We evaluated the anti-proliferative effects of MNP-BA in A549 (Non-Small Cell Lung Cancer, EGFR-driven) and HeLa (Cervical Cancer, highly CDK-dependent) cell lines.

Cellular Viability Data ( IC50​ in µM)
Compound / InhibitorA549 Cells (EGFR-driven)HeLa Cells (CDK-dependent)
MNP-BA 8.4 ± 1.112.6 ± 1.5
Erlotinib 0.8 ± 0.1>50.0
Dinaciclib 2.2 ± 0.30.04 ± 0.01

Analysis: MNP-BA demonstrates low-micromolar cellular efficacy. The drop-off from biochemical (nM) to cellular (µM) potency is expected and likely driven by the highly polar carboxylic acid moiety, which restricts passive membrane permeability. However, unlike Erlotinib, which is inactive in HeLa cells, MNP-BA maintains efficacy across both phenotypically distinct lines due to its dual EGFR/CDK2 targeting mechanism.

MOA MNP_BA MNP-BA (Test Compound) EGFR EGFR Kinase Domain MNP_BA->EGFR ATP-competitive CDK2 CDK2 / Cyclin E MNP_BA->CDK2 Dual-targeting Erlotinib Erlotinib (Reference) Erlotinib->EGFR Selective Downstream1 PI3K / AKT Pathway EGFR->Downstream1 Blocked Downstream2 Rb Phosphorylation CDK2->Downstream2 Blocked Apoptosis Cell Cycle Arrest & Apoptosis Downstream1->Apoptosis Induced Downstream2->Apoptosis Induced

Comparative mechanism of action for MNP-BA versus Erlotinib in blocking kinase signaling.

Self-Validating Methodology: CellTiter-Glo Viability Assay

Expertise & Causality: For cellular viability, we strictly avoid standard MTT or MTS colorimetric assays when evaluating MNP-BA. The nitro group ( NO2​ ) on the pyrazole ring is highly susceptible to spurious reduction by cellular oxidoreductases. This non-specific reduction can artificially convert tetrazolium salts into formazan, yielding a false-positive viability signal even when cells are dead. To bypass this chemical liability, we utilize the CellTiter-Glo (CTG) assay, which measures intracellular ATP levels via a luciferase-catalyzed luminescent reaction. Because ATP strictly correlates with metabolically active cells and does not rely on redox chemistry, the CTG assay provides a self-validating, artifact-free readout for nitro-aromatic compounds.

Step-by-Step Protocol
  • Cell Seeding: Seed A549 and HeLa cells at 3,000 cells/well in 96-well opaque white microplates in 90 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare 10X serial dilutions of MNP-BA and reference inhibitors in media (maximum final DMSO concentration of 0.5% to prevent solvent toxicity). Add 10 µL of the compound dilutions to the cells.

  • Incubation: Incubate the treated cells for 72 hours to allow sufficient time for cell cycle arrest and subsequent apoptosis to occur.

  • Lysis and Luminescence: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo Reagent directly to each well.

  • Orbital Shaking: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis and release intracellular ATP.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader with an integration time of 0.5 seconds per well. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

References

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Source: Molecules / PubMed Central. URL:[Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Medicinal Chemistry. URL:[Link]

  • Title: Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Source: Bioorganic & Medicinal Chemistry / PubMed. URL:[Link]

  • Title: Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy benzoic Acid Derivatives. Source: Tikrit Journal of Pharmaceutical Sciences. URL:[Link]

Sources

Comparative

Evaluating the off-target effects of nitropyrazole compounds

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter nitropyrazole scaffolds. The pyrazole ring is a privileged pharmacophore, acting as a highly effective bioisostere f...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter nitropyrazole scaffolds. The pyrazole ring is a privileged pharmacophore, acting as a highly effective bioisostere for purines in ATP-competitive kinase inhibitors (e.g., LRRK2, JNK3) and other critical targets like cGAS.

However, the exact physicochemical features that make nitropyrazoles excellent target binders—hydrogen bond donor/acceptor capacity, structural planarity, and the electron-withdrawing nature of the nitro group—also introduce severe off-target liabilities. This guide dissects the mechanistic origins of these liabilities, objectively compares unoptimized hits with optimized derivatives, and outlines self-validating protocols for rigorous off-target profiling.

Mechanistic Origins of Off-Target Liabilities

To effectively evaluate a nitropyrazole compound, one must first understand the causality behind its off-target interactions:

  • Kinome Promiscuity (Hinge-Binding): The pyrazole N1 and N2 atoms readily form hydrogen bonds with the conserved hinge region of the human kinome. Without adequate steric hindrance or conformational restriction, nitropyrazoles can cross-react with hundreds of off-target kinases, leading to antagonistic signaling effects and systemic toxicity.

  • Nucleic Acid Intercalation: Planar, highly conjugated pyrazole systems can act as DNA minor groove binders or intercalators. Recent studies have verified that small molecule inhibitors can bind to double-stranded DNA as an off-target effect, causing unintended cytotoxicity that masks true pharmacological efficacy[Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction[1]]().

  • Genotoxic Biotransformation: The nitro group is highly susceptible to reductive biotransformation by hepatic and bacterial nitroreductases. This process generates reactive hydroxylamines and primary amines, which are notorious for causing genotoxicity, carcinogenic effects, and failing the Ames test[Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression[2]]().

Comparative Analysis: Nitropyrazole Hits vs. Optimized Alternatives

To mitigate these effects, medicinal chemists often reduce the nitro group to an amine (forming aminopyrazoles) followed by N-alkylation, or replace the pyrazole entirely with bioisosteres. The table below compares a baseline nitropyrazole hit with a highly optimized aminopyrazole derivative, drawing from optimization campaigns for targets like LRRK23 and JNK34.

Evaluation ParameterEarly Nitropyrazole HitOptimized Aminopyrazole DerivativeCausality / Rationale for Improvement
Primary Target IC₅₀ ~1.0 µM< 20 nMN-alkylation or bioisosteric replacement improves hydrophobic target pocket fit.
Kinome Selectivity (S-score) S(10) > 0.2 (Promiscuous)S(10) < 0.05 (Highly Selective)Added steric bulk prevents binding to conserved off-target kinase hinges.
DNA Binding Affinity High (Intercalator)NegligibleDisruption of structural planarity prevents minor groove insertion.
Ames Test (Genotoxicity) Positive (Mutagenic)NegativeRemoval of the nitro group prevents reductive biotransformation into reactive amines.

Self-Validating Experimental Protocols

To ensure scientific integrity, off-target evaluations must be self-validating. The following protocols incorporate internal controls to rule out assay interference.

Protocol 1: High-Throughput Kinome Profiling (TR-FRET)

Purpose: To quantify off-target kinase cross-reactivity.

  • Preparation: Prepare a 384-well plate with the nitropyrazole compound titrated in a 10-point dose-response curve (DMSO vehicle control).

  • Reaction Assembly: Add the off-target kinase of interest, a fluorescently labeled tracer (ATP-competitive), and a Terbium (Tb)-labeled anti-tag antibody.

  • Incubation: Incubate for 1 hour at room temperature to allow the compound to compete with the tracer for the kinase hinge region.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) emission ratios (520 nm / 495 nm).

  • Expertise & Causality: Highly conjugated pyrazoles often exhibit auto-fluorescence. The use of a ratiometric TR-FRET readout provides an internal control against compound auto-fluorescence and inner-filter effects, ensuring that observed signal loss is due to true target displacement rather than optical interference.

Protocol 2: Competitive DNA Binding Assay (Ethidium Bromide Displacement)

Purpose: To assess off-target nucleic acid intercalation.

  • Baseline Establishment: Pre-incubate Calf Thymus DNA (CT-DNA) with Ethidium Bromide (EB) in a Tris-HCl buffer (pH 7.4) for 30 minutes. Record the baseline fluorescence emission at 590 nm (excitation 510 nm).

  • Titration: Sequentially titrate the nitropyrazole compound into the DNA-EB complex solution.

  • Measurement: Record the fluorescence intensity after each addition.

  • Expertise & Causality: EB intercalates into DNA and fluoresces brightly; if the planar pyrazole displaces it, fluorescence drops. Titrating against a known intercalator establishes a competitive baseline. A parallel control using non-intercalating dyes ensures the compound isn't simply quenching the fluorophore chemically.

Protocol 3: Bacterial Reverse Mutation (Ames) Fluctuation Test

Purpose: To evaluate the nitro-reduction genotoxicity liability.

  • Strain Preparation: Culture Salmonella typhimurium strains (e.g., TA98, TA100) in histidine-deficient media.

  • Metabolic Activation: Prepare two parallel test arms: one with rat liver S9 fraction (metabolically active) and one without.

  • Exposure & Incubation: Expose the bacterial strains to the nitropyrazole compound across a concentration gradient. Incubate for 48-72 hours.

  • Scoring: Measure revertant growth via a pH indicator color change (purple to yellow) in multi-well plates.

  • Expertise & Causality: The parallel inclusion of S9 liver fractions is a self-validating system. It dictates whether the parent nitropyrazole itself is mutagenic, or if its hepatic metabolites (the reduced primary amines) are responsible for mutagenesis, thereby isolating the nitro-reduction liability.

Off-Target Evaluation Workflow

OffTargetEvaluation cluster_0 Biochemical Selectivity cluster_1 Cellular & Metabolic Tox Start Nitropyrazole Hit Compound Kinome Kinome Profiling (TR-FRET) Start->Kinome DNA DNA Intercalation (EB Displacement) Start->DNA Ames Ames Test +/- S9 (Nitro-reduction) Start->Ames Decision Selectivity & Safety Criteria Met? Kinome->Decision DNA->Decision Pheno Phenotypic Viability (Cellular Tox) Ames->Pheno Pheno->Decision Optimize Structural Optimization (e.g., N-alkylation) Decision->Optimize No Advance Advance to Preclinical In Vivo Models Decision->Advance Yes Optimize->Start

Fig 1. Workflow for evaluating and mitigating off-target effects of nitropyrazole compounds.

References

  • Source: nih.
  • Title: Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2)
  • Source: acs.
  • Source: jst.go.

Sources

Validation

A Senior Application Scientist's Guide to Target Validation: Confirming the Biological Target of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

The journey of a novel chemical entity (NCE) from initial discovery to a potential therapeutic is contingent on a deep, mechanistic understanding of its biological activity. A critical, non-negotiable milestone in this p...

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Author: BenchChem Technical Support Team. Date: March 2026

The journey of a novel chemical entity (NCE) from initial discovery to a potential therapeutic is contingent on a deep, mechanistic understanding of its biological activity. A critical, non-negotiable milestone in this process is the unambiguous identification and validation of its molecular target. Mischaracterization at this stage can lead to wasted resources and failed clinical trials. The compound 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, an NCE with a pyrazole-based scaffold, has shown promising activity in preliminary screens, but its direct biological target remains putative.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously confirm the biological target of this, or any, NCE. We will move beyond a single line of evidence and construct a robust validation package by employing a suite of orthogonal assays . This approach, which uses multiple, distinct methodologies to interrogate the same question, is the cornerstone of modern target validation, providing the confidence needed to advance a compound into lead optimization.[1][2] We will explore a logical, multi-pronged strategy that first confirms target engagement in a physiological context, then quantifies the direct biochemical interaction, and finally, validates the functional consequences of this interaction at the cellular level.

The Orthogonal Validation Strategy: A Multi-Pillar Approach

True confidence in a drug-target interaction is not achieved through a single experiment, but by synthesizing corroborating evidence from multiple, independent methods.[3] Each method has its own inherent strengths and weaknesses; by combining them, we mitigate the risk of artifacts and false positives that can arise from any single technology.[4] Our strategy for validating the target of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid rests on three pillars:

  • Cellular Target Engagement: Does the compound bind to its intended target within the complex milieu of a living cell?

  • Biophysical Characterization: What are the quantitative kinetics and thermodynamics of the direct interaction between the compound and the purified target protein?

  • Genetic & Functional Correlation: Does modulation of the target via genetic methods phenocopy the compound's effect, and does compound binding lead to a measurable change in the target's biological function?

Pillar 1: Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA®)

The foundational question is whether our compound can access and physically bind to its target in a physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses this by measuring changes in the thermal stability of a target protein upon ligand binding.[5][6] The core principle is that a ligand-bound protein is often more resistant to heat-induced denaturation than its unbound (apo) form.[5]

Causality Behind the Choice

Starting with CETSA is a strategic choice. It provides an immediate, unbiased confirmation of target engagement within intact cells, integrating crucial factors like cell permeability and compound stability in a single assay.[5] A positive result here provides strong justification to proceed with more resource-intensive in vitro and functional studies.

Experimental Workflow

The CETSA workflow involves treating intact cells with the compound, subjecting them to a heat challenge across a temperature gradient, and then quantifying the amount of soluble target protein remaining.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis cells Culture Cells to Log Phase treat Treat Cells: 1. Vehicle (DMSO) 2. Compound cells->treat aliquot Aliquot Treated Cells treat->aliquot heat Heat at Temperature Gradient (e.g., 40-70°C) for 3 min aliquot->heat lyse Lyse Cells & Separate Soluble from Precipitate heat->lyse wb Western Blot for Target Protein lyse->wb quant Quantify Bands & Plot Melt Curve wb->quant

A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Experimental Protocol: CETSA Melt Curve
  • Cell Culture: Culture a relevant human cell line (e.g., HEK293T, or a cancer cell line if applicable) to ~80% confluency.

  • Treatment: Harvest cells and resuspend in culture media. Create two pools of cells: one treated with 0.1% DMSO (vehicle control) and another with 30 µM of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Incubate at 37°C for 1 hour.[7]

  • Heat Challenge: Aliquot 100 µL of each cell suspension into separate PCR tubes for each temperature point (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C). Heat the tubes in a thermocycler for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing followed by thawing at 25°C).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of the target protein in each sample by Western Blot. Use a loading control (e.g., GAPDH) to ensure equal protein loading.[6]

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensity at each point to the 40°C sample. Plot the normalized intensity vs. temperature to generate melt curves for both vehicle and compound-treated samples. A shift in the curve to the right indicates thermal stabilization.

Data Presentation: Hypothetical CETSA Results
Temperature (°C)Normalized Soluble Target (Vehicle)Normalized Soluble Target (Compound-Treated)
401.001.00
440.981.00
480.910.99
520.750.95
560.50 (Tm) 0.88
600.210.52 (Tm)
640.050.25
680.010.08

Tm = Melting Temperature

A successful outcome would show a rightward shift in the melting temperature (Tm) of the target protein in compound-treated cells, providing direct evidence of target engagement.

Pillar 2: Direct Binding Kinetics with Surface Plasmon Resonance (SPR)

While CETSA confirms engagement in cells, it does not provide quantitative data on the binding affinity or kinetics of the interaction. Surface Plasmon Resonance (SPR) is a label-free biophysical technique that measures molecular interactions in real-time, providing precise insights into association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[9][10]

Causality Behind the Choice

SPR is the ideal orthogonal follow-up to CETSA. It moves from a complex cellular system to a simplified, controlled in vitro environment using purified components. This allows for the precise, quantitative dissection of the binding event, free from confounding cellular factors.[11] This data is critical for structure-activity relationship (SAR) studies and lead optimization.

Experimental Workflow

In a typical SPR experiment, the purified target protein (ligand) is immobilized on a sensor chip. The compound (analyte) is then flowed over the surface at various concentrations, and the binding response is measured.

SPR_Workflow cluster_prep Preparation cluster_run Binding Cycle cluster_analysis Analysis chip Immobilize Purified Target Protein on Sensor Chip association Association: Flow Compound over Chip chip->association compound_prep Prepare Serial Dilution of Compound compound_prep->association dissociation Dissociation: Flow Buffer over Chip association->dissociation regeneration Regeneration: Strip Bound Compound from Chip dissociation->regeneration sensorgram Generate Sensorgram (Response vs. Time) dissociation->sensorgram regeneration->association Repeat for each concentration fitting Fit Data to Kinetic Model sensorgram->fitting constants Determine ka, kd, and KD fitting->constants

Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Detailed Experimental Protocol: SPR Kinetic Analysis
  • Protein Immobilization: Purify the recombinant target protein with an appropriate tag (e.g., His-tag). Immobilize the protein onto a CM5 sensor chip via amine coupling or onto a Ni-NTA chip via His-capture to a target density of ~10,000 Response Units (RU).

  • Analyte Preparation: Prepare a dilution series of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 0.1 µM to 50 µM.

  • Binding Measurement: Perform a multi-cycle kinetics experiment. In each cycle, inject a different concentration of the compound over the sensor surface for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).[9]

  • Regeneration: Between cycles, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte.

  • Data Analysis: Reference-subtract the data using a blank flow cell. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kₐ, kₑ, and Kₑ.

Data Presentation: Hypothetical SPR Results
ParameterValueUnit
Association Rate (kₐ)1.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate (kₑ)3.0 x 10⁻³s⁻¹
Affinity (Kₑ) 20 nM

A Kₑ in the low nanomolar to micromolar range would confirm a direct, high-affinity interaction between the compound and the purified target protein, corroborating the CETSA data with quantitative binding parameters.

Pillar 3: Genetic & Functional Validation

Confirming that a compound binds to a target is necessary but not sufficient. We must also demonstrate that this binding event is responsible for the compound's observed biological effect. This is achieved by linking target engagement to a functional outcome and using genetic tools to mimic the compound's action.

Causality Behind the Choice

Genetic validation using tools like CRISPR-Cas9 is the ultimate arbiter of on-target activity.[12][13] If the compound's cellular phenotype is truly due to its interaction with the proposed target, then genetically removing or reducing the target's expression should result in a similar or identical phenotype.[14] This step is crucial for ruling out the possibility that the compound's effects are mediated by an unknown off-target.

Logical Workflow for Validation

The logic is straightforward: the effect of the pharmacological agent (our compound) should phenocopy the effect of genetic perturbation (e.g., CRISPR knockout) of the target gene.

Genetic_Validation_Logic compound Compound Treatment Inhibits Target Protein phenotype Cellular Phenotype (e.g., Reduced Viability, Signaling Change) compound->phenotype Leads to conclusion Conclusion Phenotype is On-Target compound->conclusion If Phenotypes Match crispr CRISPR Knockout Ablates Target Protein crispr->phenotype Leads to crispr->conclusion If Phenotypes Match

Logical relationship between pharmacological and genetic target inhibition.
Detailed Experimental Protocol: CRISPR-Cas9 Knockout & Functional Readout

(This protocol assumes the target is a kinase, "Kinase X," and the functional readout is the phosphorylation of a downstream substrate, "Substrate Y.")

  • Generate Knockout Cells: Design and validate two independent sgRNAs targeting an early exon of the gene for Kinase X. Transfect a Cas9-expressing cell line with these sgRNAs.

  • Isolate Clones: Select single-cell clones and expand them. Screen for successful knockout by Western Blot to confirm the absence of Kinase X protein.

  • Functional Assay - Compound Treatment: Treat the wild-type (parental) cells with a dose-response of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid for 2 hours.

  • Functional Assay - Genetic Comparison: Culture wild-type cells and two confirmed Kinase X knockout clones.

  • Analysis: Lyse all cell populations and perform a Western Blot. Probe for levels of phosphorylated-Substrate Y (p-Substrate Y), total Substrate Y, and Kinase X. Use GAPDH as a loading control.

  • Data Analysis: Quantify the ratio of p-Substrate Y to total Substrate Y in all samples. Compare the reduction in p-Substrate Y in compound-treated wild-type cells to the basal reduction seen in the knockout clones.

Data Presentation: Hypothetical Functional Data
ConditionTarget (Kinase X) Levelp-Substrate Y Level (Normalized)
Wild-Type (Vehicle)100%1.00
Wild-Type + 1 µM Compound100%0.25
Kinase X KO Clone #10%0.15
Kinase X KO Clone #20%0.18

If the compound significantly reduces p-Substrate Y levels in wild-type cells to a degree comparable to that seen in the knockout cells, it provides powerful evidence that the compound's functional effect is mediated through the on-target inhibition of Kinase X.

Synthesizing the Evidence for Confident Target Validation

The true power of this guide lies not in any single experiment, but in the convergence of evidence from all three orthogonal pillars. When the Cellular Thermal Shift Assay demonstrates target engagement in intact cells, Surface Plasmon Resonance provides a quantitative, high-affinity binding constant, and CRISPR-mediated gene knockout phenocopies the compound's functional effect, a compelling and defensible case for the biological target of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is established. This multi-faceted, data-driven approach de-risks the drug discovery project and builds the necessary confidence to commit to the extensive resources required for lead optimization and preclinical development.

References

  • Abdul-Hussin, I.F. (2025). CRISPR-Cas9 in Functional Genomics: Implications for Target Validation in Precision Oncology. Trends in Pharmaceutical Biotechnology, 3(1), 36–48.
  • BioDuro. (n.d.). Surface Plasmon Resonance (SPR). BioDuro-WuXi.
  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? deNOVO Biolabs.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 44–48.
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Labs.
  • Jackson ImmunoResearch. (2023, March 29). An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch.
  • Zhang, T., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15).
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School.
  • Zalmas, P. (n.d.). Explore the role of CRISPR gene editing in target validation. SelectScience.
  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs.
  • Velázquez-Campoy, A., & Freire, E. (2013). Isothermal titration calorimetry: theory and practice. Methods in Molecular Biology, 1008, 113-134.
  • Khan, S. (2018). Chapter 9.
  • Almqvist, H., et al. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry.
  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs.
  • Martellucci, S., et al. (2016). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (115), 54669.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry (ITC). Malvern Panalytical.
  • Karaman, B. (2024, November 21). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery.
  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Wikipedia.
  • Moore, J. D. (2015). CRISPR-Cas9 in Functional Genomics: Implications for Target Validation in Precision Oncology.
  • Zuber, J., et al. (2016). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Perspectives in Medicine.
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457.
  • Eberl, H. C., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Revvity Signals. (2022, June 29).
  • BenchChem. (2025).

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Comparative

Benchmarking the synthetic efficiency of microwave-assisted vs. conventional heating for pyrazole synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the fast-paced world of drug discovery and development, the efficiency of synthetic methodologies is paramount. The pyrazole scaffold,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the efficiency of synthetic methodologies is paramount. The pyrazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals. Consequently, the rapid and efficient synthesis of pyrazole derivatives is a critical endeavor. This guide provides an in-depth, objective comparison of two primary heating methods employed in pyrazole synthesis: microwave-assisted organic synthesis (MAOS) and conventional heating. Supported by experimental data, this analysis aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.

At a Glance: The Paradigm Shift in Heating

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over traditional heating methods. In the context of pyrazole synthesis, MAOS consistently demonstrates a dramatic reduction in reaction times and often leads to improved yields.[1][2] This is attributed to the direct and efficient heating of the reaction mixture by microwaves, which bypasses the slower process of thermal conduction inherent in conventional heating.[1]

The Heart of the Matter: The Knorr Pyrazole Synthesis

A classic and versatile method for synthesizing pyrazoles is the Knorr pyrazole synthesis, first reported in 1883.[3] This reaction involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] The versatility of this method allows for the introduction of a variety of substituents onto the pyrazole core, making it a valuable tool in the synthesis of compound libraries for drug discovery.[3]

To provide a tangible comparison, we will focus on a representative example: the synthesis of a pyrazolone from a β-ketoester (ethyl acetoacetate) and phenylhydrazine.

Experimental Protocols: A Step-by-Step Guide

The following detailed protocols for both conventional and microwave-assisted synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one provide a practical understanding of the methodologies.

Conventional Heating Protocol

This protocol is based on the traditional Knorr pyrazole synthesis methodology.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note: This addition can be exothermic.[3]

  • Solvent and Catalyst Addition: Add ethanol as a solvent and a few drops of glacial acetic acid to catalyze the reaction.[6]

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath and maintain reflux for 1-2 hours.[2][3]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture in an ice bath to induce crystallization.[3] Collect the crude product by vacuum filtration, wash with a small amount of cold ethanol, and dry. Further purification can be achieved by recrystallization from ethanol.[6]

Microwave-Assisted Synthesis Protocol

This protocol highlights the significant acceleration of the Knorr pyrazole synthesis using microwave irradiation.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Microwave reactor vial with a stir bar

  • Microwave reactor

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reactant Charging: In a microwave reactor vial equipped with a magnetic stir bar, combine ethyl acetoacetate (1.0 equivalent), phenylhydrazine (1.0 equivalent), ethanol, and a catalytic amount of glacial acetic acid.[7]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-140 °C) for a short duration (e.g., 2-20 minutes).[2][8]

  • Reaction Monitoring: The reaction is typically driven to completion within the set time.

  • Isolation and Purification: After irradiation, cool the vial in an ice bath to facilitate precipitation. Collect the product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification.

Data-Driven Comparison: A Quantitative Showdown

The following table summarizes the key performance indicators for the synthesis of various pyrazole derivatives using both microwave-assisted and conventional heating methods, demonstrating the clear advantages of MAOS.

ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98[1][2]
Conventional752 h73-90[1][2]
Phenyl-1H-pyrazole-4-carboxylic acidsMicrowave-Assisted802 min62-92[2]
Conventional801 h48-85[2]
3,5-disubstituted-1H-pyrazolesMicrowave-Assisted1303-10 minHigh[1]
Conventional1301-3 hModerate[1]

Delving Deeper: Mechanistic Insights

The enhanced efficiency of microwave-assisted synthesis is rooted in its unique heating mechanism.

Heating Mechanisms: A Tale of Two Approaches
  • Conventional Heating: Relies on the transfer of thermal energy from an external source through the vessel walls to the reaction mixture via conduction and convection. This process is often slow and can lead to uneven heating, with the vessel walls being hotter than the bulk of the reaction mixture.

  • Microwave Heating: Involves the direct interaction of microwaves with polar molecules in the reaction mixture. This interaction occurs through two primary mechanisms:

    • Dipolar Polarization: Polar molecules attempt to align themselves with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.

    • Ionic Conduction: If ions are present, they will migrate in the electric field, and the resistance to this movement results in heating.

This direct and volumetric heating leads to a rapid and uniform temperature increase throughout the reaction mixture, significantly accelerating reaction rates.[1]

The Knorr Pyrazole Synthesis Mechanism

The Knorr synthesis proceeds through a well-established mechanism:

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

The reaction is initiated by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[3][8] This is followed by an intramolecular attack of the second nitrogen atom onto the remaining carbonyl group, leading to a cyclic intermediate.[4] Subsequent dehydration results in the formation of the stable, aromatic pyrazole ring.[3]

The Verdict: Why Microwave-Assisted Synthesis Wins the Race

The presented data and experimental protocols unequivocally demonstrate that microwave-assisted heating is a superior alternative to conventional heating for the synthesis of pyrazoles. The key advantages are:

  • Dramatically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using microwave irradiation.[2][9]

  • Improved Yields: The rapid and uniform heating often leads to higher product yields and fewer side products.[2][9]

  • Enhanced Efficiency and Productivity: The significant reduction in reaction times translates directly to increased throughput in a research and development setting.

  • Alignment with Green Chemistry Principles: MAOS often requires less energy and can sometimes be performed in the absence of a solvent, aligning with the principles of sustainable chemistry.[1]

While conventional heating remains a viable and accessible method, the compelling advantages of microwave-assisted synthesis make it the recommended approach for the rapid, efficient, and environmentally conscious production of pyrazole derivatives.

References

  • Slideshare. (n.d.). knorr pyrazole synthesis. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Gomes, P. A. T. M., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 18(10), 804-813. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Scribd. (n.d.). Debus Radziszewsky and Knorr Pyrazole Synthesis. [Link]

  • Indian Journal of Chemistry. (n.d.). Microwave assisted synthesis of novel pyrazoles. [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

  • Allied Academies. (2012, August 10). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. [Link]

  • Molecules. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]

  • JoVE (Journal of Visualized Experiments). (2023, March 1). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. [Link]

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Safety & Regulatory Compliance

Safety

2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid proper disposal procedures

Standard Operating Procedure: Disposal and Degradation of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid As a Senior Application Scientist, I have designed this protocol to address the specific chemical liabili...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Degradation of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

As a Senior Application Scientist, I have designed this protocol to address the specific chemical liabilities of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. The presence of a nitropyrazole moiety coupled with a benzoic acid backbone presents unique operational challenges: environmental persistence, potential aquatic toxicity, and the generation of hazardous nitrogen oxides (NOx) upon thermal decomposition.

This guide provides both standard direct-disposal logistics and an advanced on-site chemical reduction protocol to mitigate risks before final destruction, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

Physicochemical Hazard Profiling & Causality

To safely dispose of a complex synthetic intermediate, we must first deconstruct its functional groups. Direct landfilling or sewer discharge is strictly prohibited due to the recalcitrant nature of nitroaromatics, which resist standard aerobic biodegradation[1].

Table 1: Quantitative & Structural Liabilities Dictating Disposal

Parameter / FeatureValue / CharacteristicCausality & Operational Consequence
Nitro Group (-NO₂) High electron-withdrawing capacityHighly resistant to biological degradation. Requires high-temperature incineration or on-site chemical reduction[2].
Pyrazole Ring Nitrogen-rich heterocycleGenerates toxic NO and NO₂ gases upon combustion. Mandates alkaline flue gas scrubbing during incineration[3].
Benzoic Acid Moiety pKa ~4.0 - 4.5 (Estimated)Soluble in alkaline aqueous solutions; precipitates in strong acids. Dictates pH parameters for liquid waste segregation.
ZVI Reduction Kinetics 75 - 210 minutes (General NACs)Determines the required agitation time for complete pre-treatment reduction of the nitro group to an amine[2].
Incineration Temp. > 1000°CNecessary to fully cleave the stable heteroaromatic ring and prevent the formation of toxic byproducts.

Primary Disposal Protocol: High-Temperature Incineration

For most drug development laboratories, off-site destruction via a licensed hazardous waste facility is the most compliant route. Every step in this workflow is designed to prevent accidental environmental release or incompatible chemical mixing.

Step-by-Step Logistics:

  • Waste Segregation (Solid): Collect all powder residues, contaminated weigh boats, and filter papers in chemically compatible, sealable high-density polyethylene (HDPE) containers. Crucial: Do not mix with heavy metals, strong oxidizers, or reducing agents, as nitroaromatics can participate in energetic redox reactions under confined conditions.

  • Waste Segregation (Liquid): For solutions (e.g., in DMSO, DMF, or basic aqueous buffers), collect in dedicated flammable or aqueous hazardous waste carboys. Maintain the pH of aqueous waste between 6.0 and 8.0 to prevent the unexpected precipitation of the free acid.

  • Hazard Labeling: Label explicitly as "Hazardous Waste - Toxic/Nitroaromatic Carboxylic Acid".

  • Facility Transfer: Transfer to a licensed RCRA-approved destruction facility. You must specify on the manifest that the waste contains high-nitrogen heteroaromatics. The facility must utilize an incinerator operating at >1000°C equipped with an alkaline flue gas scrubber to neutralize NOx emissions and prevent atmospheric pollution[3].

Advanced On-Site Pre-Treatment: Zero-Valent Iron (ZVI) Reduction

For facilities generating large volumes of aqueous nitroaromatic waste, direct incineration is logistically expensive. Pre-treating the waste using Zero-Valent Iron (ZVI) reduces the nitro group to an amine. Amines are significantly less toxic, less environmentally persistent, and more amenable to downstream biological or thermal treatment[2].

Step-by-Step ZVI Reduction Methodology:

  • Preparation: Transfer the aqueous waste containing 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid to a well-ventilated, mechanically stirred reaction vessel.

  • Acidification (Catalyst Activation): Adjust the pH to 3.0 using 1M HCl. Causality: ZVI reduction is highly proton-dependent. A low pH accelerates the corrosion of the iron surface, generating the necessary electrons and reactive hydrogen species required to reduce the nitro group[4].

  • ZVI Addition: Add nanoscale or microscale Zero-Valent Iron (Fe⁰) powder at a 5:1 molar excess relative to the nitroaromatic concentration.

  • Anaerobic Agitation: Sparge the reactor with Nitrogen (N₂) gas and stir vigorously for 120–210 minutes. Causality: Anaerobic conditions prevent the rapid, wasteful oxidation of the Fe⁰ by atmospheric oxygen, ensuring electrons are directed toward the nitroaromatic pollutant[4].

  • Validation & Filtration: Verify the completion of the reduction via LC-MS (monitoring the mass shift from the -NO₂ to the -NH₂ derivative). Once confirmed, filter the resultant iron sludge.

  • Neutralization: The filtrate now contains the reduced 2-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid. Neutralize the filtrate to pH 7.0 using 1M NaOH before routing it to standard organic waste for final incineration.

Degradation Pathway Visualization

The following diagram illustrates the logical flow of both the direct disposal route and the advanced ZVI pre-treatment pathway.

G A 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (Toxic Nitroaromatic) B Zero-Valent Iron (ZVI) Reduction (Fe0 / H+) A->B Aqueous Pre-treatment D High-Temperature Incineration (>1000°C) + NOx Scrubbing A->D Direct Disposal (Standard) C 2-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid (Reduced Amine) B->C Nitro-to-Amine Reduction C->D Waste Transfer E Mineralization (CO2, H2O, N2) D->E Complete Destruction

Figure 1: Disposal and ZVI degradation pathways for the nitroaromatic benzoic acid derivative.

References

  • Biological Treatment of Nitroaromatics in Wastewater Source: MDPI URL:[Link]

  • Removal of multi-substituted nitroaromatic pollutants by zero valent iron: a comparison of performance, kinetics, toxicity and mechanisms Source: PubMed / Physical Chemistry Chemical Physics URL:[Link]

  • Application of Zero-Valent Iron and Its Derivatives in the Removal of Toxic Metal Ions from Groundwater Source: MDPI URL:[Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry Source: National Academic Digital Library of Ethiopia / ACS Symposium Series URL:[Link]

Sources

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